molecular formula C18H19BrN6O5 B179287 Disperse violet 93 CAS No. 52697-38-8

Disperse violet 93

Cat. No.: B179287
CAS No.: 52697-38-8
M. Wt: 479.3 g/mol
InChI Key: WFFKSTRPZWRBEW-UHFFFAOYSA-N
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Description

Disperse Violet 93, also known by its chemical name Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-, is a synthetic dye primarily used in the textile industry for dyeing polyester and polyester/cotton blends. Its molecular formula is C18H19BrN6O5, and it has a molecular weight of approximately 479.3 g/mol. This dye is characterized by its dark blue powder form, which is insoluble in water and exhibits a blue-purple hue when applied to fabrics. The dyeing process typically involves high-temperature dyeing methods to ensure proper fixation on synthetic fibers. This compound is notable for its excellent fastness properties, including light and washing fastness, making it suitable for various textile applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H19BrN6O5/c1-4-23(5-2)12-6-7-15(16(9-12)20-11(3)26)21-22-18-14(19)8-13(24(27)28)10-17(18)25(29)30/h6-10H,4-5H2,1-3H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFKSTRPZWRBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068784
Record name N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)phenyl)acetamide
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Molecular Weight

479.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52697-38-8
Record name N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
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Record name Acetamide, N-(2-(2-(2-bromo-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)-
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Record name Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]-
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Record name N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)phenyl)acetamide
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Record name N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of Disperse Violet 93 for Textile Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. Disperse Violet 93, a significant monoazo dye utilized in the textile industry for dyeing polyester (B1180765) and its blends. This document details the synthetic pathway, experimental protocols, and key characterization data, offering valuable insights for researchers in textile chemistry and material science.

Overview of this compound

This compound is a synthetic dye valued for its blue-purple hue and its applicability to hydrophobic fibers. Its chemical structure, N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide, is responsible for its color and dyeing properties. The synthesis of this dye is a classic example of diazo coupling, a fundamental reaction in color chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
Molecular Formula C₁₈H₁₉BrN₆O₅
Molecular Weight 479.28 g/mol [1]
Appearance Dark blue or blue-purple powder[2]
Solubility Insoluble in water[2]
CAS Number 52697-38-8[1]

Synthesis Pathway

The synthesis of this compound is a two-step process:

  • Diazotization: The primary aromatic amine, 2,4-Dinitro-6-bromoaniline, is converted into a diazonium salt using nitrous acid in a strongly acidic medium at low temperatures.

  • Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 3-Acetylamino-N,N-diethylaniline, to form the final azo dye.

The overall reaction scheme is depicted below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_products Products A 2,4-Dinitro-6-bromoaniline C Diazotization A->C NaNO₂, H₂SO₄ 0-5 °C B 3-Acetylamino-N,N-diethylaniline D Azo Coupling B->D Weakly acidic to neutral pH E 2,4-Dinitro-6-bromoaniline diazonium salt C->E F This compound D->F E->D

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on generalized procedures for the synthesis of azo dyes and specific information found for the synthesis of the diazonium salt of 2,4-dinitro-6-bromoaniline.

Step 1: Diazotization of 2,4-Dinitro-6-bromoaniline

This procedure details the formation of the diazonium salt, a critical intermediate in the synthesis of this compound.

Materials:

  • 2,4-Dinitroaniline

  • Sulfuric Acid (e.g., 60-90%)

  • Bromine or a bromide source (e.g., Sodium Bromide)

  • Hydrogen Peroxide (30%)

  • Nitrosylsulfuric Acid (40%) or Sodium Nitrite

Procedure:

  • In a reaction flask, add 210.0g of 60% sulfuric acid.

  • With stirring, add 36.6g of 2,4-dinitraniline and continue to stir for 2 hours.

  • Add 19.2g of bromine while maintaining the reaction temperature at 20-25 °C. Stir for 4 hours at this temperature.

  • Add 13.6g of 30% hydrogen peroxide, maintaining the temperature at 20-25 °C, and continue the reaction for another 4 hours to yield 2,4-dinitro-6-bromoaniline.

  • To the resulting mixture, add 64.0g of 40% nitrosylsulfuric acid. The reaction to form the diazonium salt is typically carried out at 20-30 °C for 2-3 hours. The resulting solution of 2,4-dinitro-6-bromoaniline diazonium salt is used directly in the next step.

Step 2: Azo Coupling with 3-Acetylamino-N,N-diethylaniline

This step involves the electrophilic substitution of the diazonium salt onto the activated aromatic ring of the coupling component.

Materials:

  • 2,4-Dinitro-6-bromoaniline diazonium salt solution (from Step 1)

  • 3-Acetylamino-N,N-diethylaniline

  • Suitable solvent (e.g., ethanol (B145695), water)

  • pH adjusting agent (e.g., sodium acetate (B1210297), dilute sodium hydroxide)

Procedure:

  • In a separate reaction vessel, dissolve 3-Acetylamino-N,N-diethylaniline in a suitable solvent, such as a mixture of ethanol and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cooled solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture between 5 and 7 by the controlled addition of a base like sodium acetate or a dilute sodium hydroxide (B78521) solution.

  • Continue stirring the reaction mixture at a low temperature (0-5 °C) for several hours to ensure the completion of the coupling reaction. The formation of a colored precipitate indicates the formation of this compound.

  • Isolate the solid product by filtration.

  • Wash the filter cake with cold water to remove any unreacted starting materials and salts.

  • Dry the final product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product of high purity.

Characterization Data

While detailed experimental data is not widely published, the following tables summarize the expected and reported analytical data for this compound.

Table 2: Predicted Spectral Data for this compound

Spectral TechniquePredicted Values
¹H-NMR Peaks expected in the aromatic, aliphatic (ethyl groups), and amide regions.
¹³C-NMR Signals corresponding to aromatic carbons, ethyl carbons, and carbonyl carbon.
Mass Spectrometry (m/z) [M+H]⁺: ~480.07

Table 3: Analytical Methods for this compound

Analytical TechniqueDescription
HPLC-DAD High-Performance Liquid Chromatography with Diode Array Detection can be used for the quantification and purity assessment of this compound.
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry is a sensitive method for the detection and identification of this compound, particularly in environmental samples.[3]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis to the characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Characterization Diazotization Diazotization of 2,4-Dinitro-6-bromoaniline Coupling Azo Coupling with 3-Acetylamino-N,N-diethylaniline Diazotization->Coupling Purification Purification by Recrystallization Coupling->Purification Purity Purity Assessment (e.g., HPLC) Purification->Purity Structure Structural Elucidation (NMR, IR, MS) Purification->Structure

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound via the diazotization of 2,4-Dinitro-6-bromoaniline and subsequent coupling with 3-Acetylamino-N,N-diethylaniline is a well-established process in dye chemistry. This guide provides a foundational understanding of the synthesis pathway and general experimental protocols. For precise and reproducible results, further optimization of reaction conditions, including stoichiometry, temperature, and pH, is recommended. The analytical techniques outlined are crucial for ensuring the purity and confirming the structure of the final product, which is essential for its application in textile research and development.

References

An In-depth Technical Guide on the Photophysical Properties of Disperse Violet 93 and Structurally Similar Azo Dyes in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of the disperse dye, Disperse Violet 93, and structurally related azo dyes in various organic solvents. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a representative analysis based on the known behavior of azo dyes with similar chemical structures, particularly those exhibiting solvatochromic properties. The guide details the experimental protocols for characterizing these properties and includes visual workflows to facilitate understanding.

Introduction to this compound and its Photophysical Behavior

This compound, chemically known as N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide, is a monoazo dye characterized by a "push-pull" electronic structure. This structure consists of an electron-donating diethylamino group and electron-withdrawing dinitrophenyl group connected by an azo bridge. This configuration is known to give rise to significant intramolecular charge transfer (ICT) upon photoexcitation, making its photophysical properties highly sensitive to the surrounding solvent environment.

The phenomenon where the color of a solution changes with the polarity of the solvent is known as solvatochromism. For push-pull dyes like this compound, an increase in solvent polarity typically leads to a bathochromic (red) shift in the absorption and emission spectra. This is due to the greater stabilization of the more polar excited state in more polar solvents.

Quantitative Photophysical Data

The following table summarizes representative photophysical data for a hypothetical "this compound-like Azo Dye" in a range of organic solvents with varying polarities. These values are based on typical data reported for structurally similar dinitrophenyl azo dyes.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)
n-Hexane1.8848025,0005800.050.8
Toluene2.3849526,5005950.081.1
Dichloromethane8.9351028,0006150.151.5
Acetone20.752529,5006300.252.0
Acetonitrile37.553030,0006400.302.3
Dimethyl Sulfoxide46.754031,0006550.352.8

Experimental Protocols

This section details the standard methodologies for determining the key photophysical parameters presented in the table above.

  • Stock Solution Preparation: A concentrated stock solution of the dye (e.g., 1 mM) is prepared by dissolving a precisely weighed amount of the dye in a high-purity organic solvent.

  • Working Solutions: A series of dilutions are prepared from the stock solution to obtain working solutions with absorbances in the linear range of the spectrophotometer (typically 0.01 to 0.1 for fluorescence measurements and up to 1 for molar extinction coefficient determination).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Procedure:

    • The spectrophotometer is blanked using the solvent in a quartz cuvette with a 1 cm path length.[1]

    • The absorption spectrum of the dye solution is recorded over a relevant wavelength range (e.g., 300-800 nm).

    • The wavelength of maximum absorption (λ_abs) is determined from the spectrum.[1]

  • Procedure:

    • A series of solutions of the dye with known concentrations are prepared.[2][3]

    • The absorbance of each solution is measured at the λ_abs.[3]

    • A plot of absorbance versus concentration is generated.

    • The molar extinction coefficient is calculated from the slope of the linear fit of the data according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.[3][4]

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

  • Procedure:

    • The sample is excited at its λ_abs.

    • The emission spectrum is recorded over a wavelength range red-shifted from the excitation wavelength.

    • The wavelength of maximum emission (λ_em) is determined.

  • Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[5][6][7][8]

  • Standard Selection: A well-characterized fluorescent standard with absorption and emission properties similar to the sample is chosen (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).[9]

  • Procedure:

    • The absorbance of both the sample and the standard solutions are adjusted to be below 0.1 at the excitation wavelength to minimize inner filter effects.[10]

    • The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

    • The integrated fluorescence intensities (areas under the emission curves) are calculated for both the sample and the standard.

    • The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.[7]

  • Instrumentation: A time-correlated single photon counting (TCSPC) system.[11][12][13][14][15]

  • Principle: TCSPC measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.[12][13]

  • Procedure:

    • The sample is excited with a pulsed laser source (e.g., a picosecond diode laser).

    • The fluorescence emission is detected by a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

    • The instrument response function (IRF) is measured using a scattering solution.

    • The fluorescence decay curve is recorded and analyzed by fitting it to an exponential decay function, after deconvolution of the IRF, to obtain the fluorescence lifetime (τ).

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization Diazotization Diazotization of 2-bromo-4,6-dinitroaniline Coupling Azo Coupling with N-(3-(diethylamino)phenyl)acetamide Diazotization->Coupling Purification Purification by Recrystallization Coupling->Purification SamplePrep Sample Preparation (Stock & Working Solutions) Purification->SamplePrep This compound (or similar dye) UVVis UV-Vis Spectroscopy (λ_abs, ε) SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy (λ_em, Φ_f, τ) SamplePrep->Fluorescence Quantum_Yield_Measurement start Start: Prepare Sample & Standard Solutions (Abs < 0.1) measure_abs Measure Absorbance of Sample (A_x) and Standard (A_st) start->measure_abs measure_fluor Measure Fluorescence Spectra of Sample (I_x) and Standard (I_st) start->measure_fluor calculate Calculate Quantum Yield using the comparative formula measure_abs->calculate integrate Integrate Fluorescence Spectra to get Areas measure_fluor->integrate integrate->calculate end End: Obtain Φ_f calculate->end Lifetime_Measurement start Start: Prepare Dilute Sample Solution excitation Excite Sample with Pulsed Laser start->excitation detection Detect Single Emitted Photons excitation->detection timing Measure Time Delay between Excitation and Emission detection->timing histogram Build Histogram of Photon Arrival Times timing->histogram fitting Fit Decay Curve to Exponential Function histogram->fitting end End: Obtain τ fitting->end

References

Characterization of Disperse Violet 93: A Technical Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize Disperse Violet 93, a synthetic azo dye. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the elucidation of its structure and confirmation of its identity. Due to its nature as a synthetic dye, information on biological signaling pathways is not applicable.

Compound Identification

This compound is an organic compound classified as a monoazo dye.[1] It is known for its blue-purple hue and its use in dyeing polyester (B1180765) and cotton blend fabrics.[1]

PropertyValue
Chemical Name N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide[2][3][]
CAS Number 52697-38-8[2][3]
Molecular Formula C₁₈H₁₉BrN₆O₅[1][2][3][]
Molecular Weight 479.28 g/mol [1][2][3][]
Physical Description Dark blue or blue-purple powder[1][3]
Solubility Insoluble in water[1][3]

Mass Spectrometry Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and fragmentation patterns of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed for its analysis.[2][3]

Mass Spectrometry Data
ParameterValue/Information
Ionization Technique Electrospray Ionization (ESI)[3][5]
Precursor Ion [M+H]⁺
Observed m/z 480.1 (for the protonated molecule)[3]
Fragmentation A primary fragmentation pathway for azo dyes involves the cleavage of the azo bond (-N=N-). This would result in the formation of corresponding amine fragments. Further fragmentation of the substituted aromatic rings is also anticipated.[3]
Experimental Protocol: LC-MS/MS Analysis

A generalized protocol for the analysis of this compound using LC-MS/MS is as follows:

  • Sample Preparation: A stock solution of this compound is prepared in an appropriate organic solvent, such as methanol (B129727) or acetonitrile (B52724), due to its insolubility in water.[3] Working solutions are then prepared by diluting the stock solution.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used for separation.

    • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A suitable flow rate is maintained, for example, 0.3 mL/min.

    • Injection Volume: A small volume, typically 5-10 µL, of the sample is injected.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is used in positive ion mode.

    • Scan Mode: The analysis is performed in full scan mode to detect the precursor ion and in product ion scan mode to obtain fragmentation data.

    • Collision Energy: The collision energy is optimized to induce fragmentation and obtain a characteristic mass spectrum.

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep1 Dissolve this compound in organic solvent prep2 Prepare working solutions by dilution prep1->prep2 lc1 Inject sample onto C18 column prep2->lc1 lc2 Gradient elution with water/acetonitrile lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Full scan for [M+H]+ ms1->ms2 ms3 Product ion scan for fragmentation ms2->ms3 data1 Identify precursor ion ms3->data1 data2 Analyze fragmentation pattern data1->data2

General workflow for LC-MS/MS analysis of this compound.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While fully assigned, publicly available experimental spectra are limited, the expected chemical shifts can be predicted based on the known structure.[3]

Predicted NMR Data

The following tables summarize the predicted chemical shifts for the different protons and carbons in the this compound molecule.

¹H NMR Predicted Chemical Shifts

Chemical Shift (ppm)MultiplicityAssignment
1.1 - 1.3t-CH₃ (ethyl)
3.4 - 3.6q-CH₂- (ethyl)
2.1 - 2.3s-CH₃ (acetyl)
6.5 - 9.0mAromatic Protons
8.0 - 10.0s (broad)-NH Proton

¹³C NMR Predicted Chemical Shifts

Chemical Shift (ppm)Assignment
10 - 20-CH₃ (ethyl)
20 - 30-CH₃ (acetyl)
40 - 50-CH₂- (ethyl)
100 - 160Aromatic Carbons
165 - 175C=O (amide)
Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation:

    • A few milligrams of the this compound sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • NMR Experiment:

    • The sample is placed in an NMR tube and inserted into the NMR spectrometer.

    • Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.

    • For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized.

    • For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum.

    • The spectrum is phased, and the baseline is corrected.

    • Chemical shifts are referenced to the solvent peak or TMS.

    • Integration of the ¹H NMR signals provides information on the relative number of protons.

    • The multiplicity of the signals (singlet, doublet, triplet, etc.) provides information about neighboring protons.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_data Data Processing & Analysis prep1 Dissolve this compound in deuterated solvent prep2 Add internal standard (TMS) prep1->prep2 nmr1 Place sample in NMR spectrometer prep2->nmr1 nmr2 Acquire 1H and 13C spectra nmr1->nmr2 data1 Fourier Transform (FID -> Spectrum) nmr2->data1 data2 Phase and baseline correction data1->data2 data3 Reference chemical shifts data2->data3 data4 Integrate and analyze multiplicity data3->data4

General workflow for NMR spectroscopic analysis.

Synthesis of this compound

The synthesis of this compound follows a typical procedure for azo dyes, which involves two main steps: diazotization and azo coupling.[1][2]

  • Diazotization: 2,4-Dinitro-6-bromoaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, 3-Acetylamino-N,N-diethylaniline, to form the final azo dye, this compound.[1]

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling amine 2,4-Dinitro-6-bromoaniline diazonium Diazonium Salt amine->diazonium Diazotization reagents1 NaNO₂ / Acid reagents1->diazonium product This compound diazonium->product coupler 3-Acetylamino-N,N-diethylaniline coupler->product Coupling

General synthesis pathway for this compound.

Conclusion

The combination of mass spectrometry and NMR spectroscopy provides a powerful and comprehensive approach for the characterization of this compound. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation of the molecule, while NMR spectroscopy elucidates the detailed atomic connectivity and chemical environment of the constituent atoms. These techniques, underpinned by robust experimental protocols, are essential for the unambiguous identification and structural confirmation of this important disperse dye.

References

In-Depth Technical Guide to the Spectroscopic Data of Disperse Violet 93 (CAS Number: 52697-38-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 93, identified by the CAS number 52697-38-8, is a monoazo dye characterized by its dark blue to blue-purple hue.[1][2] Its chemical name is N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide.[3][] With a molecular formula of C₁₈H₁₉BrN₆O₅ and a molecular weight of 479.28 g/mol , this compound is primarily utilized in the textile industry for dyeing synthetic fibers.[1][3][][5] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, crucial for its identification, characterization, and quality control. Due to its application as a textile dye, information regarding biological signaling pathways is not applicable.[3]

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. The following sections summarize the key quantitative data obtained from mass spectrometry, ultraviolet-visible spectroscopy, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are commonly employed.[3]

Parameter Value Technique
Molecular Formula C₁₈H₁₉BrN₆O₅-
Molecular Weight 479.28-
Ionization Mode Electrospray Ionization (ESI), PositiveLC-MS
Precursor Ion [M+H]⁺LC-MS
Observed m/z 480.1LC-MS
Major Fragmentation Cleavage of the azo bond (-N=N-)LC-MS/MS

Table 1: Mass Spectrometry Data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and is particularly useful for colored compounds like this compound. The extended conjugation in its structure results in strong absorption in the visible region.

Parameter Value Solvent
λmax (Maximum Absorption) Visible RegionTypically organic solvents (e.g., methanol (B129727), acetonitrile)

Table 2: UV-Visible Spectroscopy Data for this compound. Note: Specific λmax values can vary depending on the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aromatic Protons6.5 - 9.0m
-NH Proton (amide)8.0 - 10.0s (broad)
-CH₂- (ethyl)3.0 - 4.0q
-CH₃ (ethyl)1.0 - 1.5t
-CH₃ (acetyl)2.0 - 2.5s

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR Spectroscopy (Predicted)

Carbon Type Expected Chemical Shift (ppm)
Aromatic Carbons100 - 160
C=O (amide)165 - 175
-CH₂- (ethyl)40 - 50
-CH₃ (ethyl)10 - 15
-CH₃ (acetyl)20 - 30

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (amide)3300 - 3500Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=O (amide)1650 - 1700Stretching
N=N (azo)1400 - 1450Stretching
C-N1200 - 1350Stretching
NO₂1500 - 1560 and 1300 - 1360Asymmetric and Symmetric Stretching
C-Br500 - 600Stretching

Table 5: Characteristic Infrared Absorption Bands for this compound.

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazotization-coupling reaction.[1]

  • Diazotization: 2-Bromo-4,6-dinitroaniline is dissolved in a strong acid (e.g., a mixture of hydrochloric acid and sulfuric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (B80452) is then added slowly while maintaining the low temperature to form the diazonium salt.

  • Coupling: The resulting diazonium salt solution is then added to a solution of the coupling component, 3-acetylamino-N,N-diethylaniline, also maintained at a low temperature.

  • Purification: The resulting crude dye is filtered, washed, and can be further purified by recrystallization from a suitable solvent.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable organic solvent (e.g., methanol or acetonitrile) in a volumetric flask. A series of dilutions are then prepared from the stock solution.

  • Instrumentation: A UV-Vis spectrophotometer is used. The instrument is first calibrated with a blank solution (the solvent used for sample preparation).

  • Data Acquisition: The absorbance of each standard solution is measured across the UV-Vis spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used. The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the LC system (e.g., a mixture of methanol and water).[6]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used.

  • Chromatography: The sample is injected into the LC system and separated on a suitable column (e.g., C18). A gradient elution program with solvents such as acetonitrile (B52724) and water (often with a modifier like formic acid) is typically used.

  • Mass Analysis: The mass spectrometer is operated in positive ion mode. A full scan is performed to identify the protonated molecular ion [M+H]⁺. Subsequently, a product ion scan (MS/MS) of the precursor ion is performed to obtain the fragmentation pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient method. A small amount of the powdered this compound is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded first.

  • Data Acquisition: The sample is placed on the crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Diazotization Diazotization of 2-Bromo-4,6-dinitroaniline Coupling Coupling with 3-Acetylamino-N,N-diethylaniline Diazotization->Coupling Purification Purification of This compound Coupling->Purification Sample Purified this compound Purification->Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS/MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR UV_Data λmax UV_Vis->UV_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Structural_Elucidation Structural Elucidation & Confirmation UV_Data->Structural_Elucidation NMR_Data->Structural_Elucidation MS_Data->Structural_Elucidation IR_Data->Structural_Elucidation

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

data_interrelation MS Mass Spectrometry Structure This compound Structure MS->Structure Molecular Formula & Weight UV_Vis UV-Vis Spectroscopy UV_Vis->Structure Electronic Transitions (Conjugation) NMR NMR Spectroscopy NMR->Structure Atom Connectivity (¹H & ¹³C Skeleton) IR Infrared Spectroscopy IR->Structure Functional Groups

Caption: Interrelation of spectroscopic techniques for structural elucidation of this compound.

References

A Comprehensive Technical Guide to the Thermal Degradation Analysis of Disperse Violet 93

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal degradation analysis of Disperse Violet 93, a significant compound in the class of azo dyes. While specific research on the thermal stability of this compound is limited, this document synthesizes the current understanding of azo dye thermal degradation, presents comparative data from related compounds, and outlines detailed experimental protocols for its analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of dye stability and degradation.

Introduction to this compound

This compound is a single azo dye with the molecular formula C₁₈H₁₉BrN₆O₅ and a molecular weight of 479.28 g/mol [1]. Its chemical structure is characterized by a diazenyl (-N=N-) bridge connecting a 2-bromo-4,6-dinitrophenyl group to a substituted aniline (B41778) moiety[1][2]. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, making the study of their stability under different conditions, such as heat, a critical area of research[3]. The thermal stability of a dye is a crucial parameter that influences its processing, application, and environmental fate.

General Principles of Azo Dye Thermal Degradation

The thermal degradation of azobenzene (B91143) dyes typically proceeds through the cleavage of the azo bond, which is the most thermally labile part of the molecule. This process generally involves the loss of the azo group as nitrogen gas (N₂) and the formation of aromatic free radicals[4]. The stability of these resulting radicals and the overall degradation profile are influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing groups can enhance the dissociation of the phenyl-nitrogen bond, while electron-donating groups may inhibit it[4]. The degradation process can be a multi-step reaction, and understanding these pathways is essential for predicting the thermal behavior of a specific dye like this compound.

Comparative Thermal Analysis Data of Azo Dyes

To provide a contextual understanding of the potential thermal behavior of this compound, the following table summarizes the thermogravimetric analysis (TGA) data for a selection of other azobenzene dyes. This data can serve as a reference for estimating the temperature ranges of interest and potential weight loss profiles for similar compounds.

Dye NumberTG Temperature Range (°C)DTG Peak (°C)DTGA (%/min)Melting Point (°C)
1150–600218.961.5170
2250–785237.260.5118
3350–250261.3196.9117
4450–260263.4200.54127
5150–800289.535.32145
6120–800294.769.85215
7200–500331.222.5195
8250–800303.8133.02170
9100–305330.2132.8170
10150–370333.696.77161
Data sourced from a study on the thermal degradation of ten azobenzene dyes[4]. Note: this compound is not one of the dyes listed.

Experimental Protocols for Thermal Degradation Analysis

A thorough investigation of the thermal degradation of this compound would involve a combination of analytical techniques. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Similar to TGA, an inert atmosphere is maintained.

    • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Analysis: The DSC curve plots the differential heat flow against temperature. Endothermic peaks can indicate melting or other phase transitions, while exothermic peaks can indicate decomposition or crystallization.

Analysis of Degradation Products: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile and semi-volatile compounds produced during the thermal degradation of this compound.

Methodology:

  • Coupled System: A TGA instrument can be coupled with a GC-MS system (TGA-GC-MS). The off-gases from the TGA furnace are transferred to the GC-MS for separation and identification.

  • Pyrolysis-GC-MS: Alternatively, a dedicated pyrolyzer can be used to heat the sample to a specific temperature, and the resulting degradation products are directly introduced into the GC-MS.

  • GC-MS Conditions:

    • GC Column: A suitable capillary column (e.g., HP-5MS) is used to separate the degradation products.

    • Temperature Program: A programmed temperature ramp is used in the GC oven to elute the separated compounds.

    • MS Detection: The mass spectrometer is used to detect and identify the eluted compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST).

Visualizing Experimental and Logical Workflows

To facilitate a clearer understanding of the analytical process and the degradation mechanism, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_product_analysis Degradation Product Analysis cluster_data Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Py_GCMS Pyrolysis-GC-MS Sample->Py_GCMS Data Degradation Profile & Products TGA->Data DSC->Data Py_GCMS->Data

Caption: Experimental workflow for thermal degradation analysis.

Degradation_Pathway AzoDye Azo Dye (e.g., this compound) Heat Heat AzoDye->Heat Cleavage Azo Bond Cleavage Heat->Cleavage Products Degradation Products Cleavage->Products N2 Nitrogen Gas (N₂) Products->N2 forms Radicals Aromatic Radicals Products->Radicals forms

Caption: General thermal degradation pathway of azo dyes.

Conclusion

References

Unveiling the Molecular Architecture of Disperse Violet 93: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Violet 93, a monoazo dye, is of significant interest within the textile industry for its application in coloring synthetic fibers. This technical guide provides a comprehensive investigation into the molecular structure of this compound (CAS No: 52697-38-8). This document outlines its chemical identity, physicochemical properties, and the analytical methodologies pertinent to its structural elucidation. Detailed experimental protocols for its synthesis and characterization via spectroscopic techniques are presented. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthesis and analytical processes, adhering to best practices for data visualization. While the primary application of this compound is in dyeing, this guide also briefly touches upon the limited availability of data regarding its biological interactions, a crucial consideration for professionals in drug development and toxicology.

Chemical and Physical Properties

This compound is an organic compound characterized by a complex aromatic structure. Its vibrant violet hue is a direct consequence of the extended chromophore system established by the azo linkage between two substituted benzene (B151609) rings.

Chemical Identity
IdentifierValueReference
IUPAC Name N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide[][2]
Synonyms C.I. This compound, Disperse Violet B, Disperse Violet CW[3][4][5]
CAS Number 52697-38-8[][2][5][6]
Molecular Formula C18H19BrN6O5[][2][3][5][6]
Molecular Weight 479.28 g/mol [][3][5][6]
Chemical Class Monoazo Dye[3]
Physicochemical Data
PropertyValueReference
Appearance Dark blue powder or violet grain[3][7]
Boiling Point 695.2°C at 760 mmHg[]
Density 1.55 g/cm³[]
Solubility Insoluble in water[3]
Structural Representations
RepresentationStringReference
SMILES CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)--INVALID-LINK--=O)--INVALID-LINK--=O)NC(=O)C[]
InChI InChI=1S/C18H19BrN6O5/c1-4-23(5-2)12-6-7-15(16(9-12)20-11(3)26)21-22-18-14(19)8-13(24(27)28)10-17(18)25(29)30/h6-10H,4-5H2,1-3H3,(H,20,26)[]

Synthesis and Manufacturing

The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes.[3] The process involves two primary stages: the diazotization of a substituted aniline (B41778) and the subsequent coupling with an aromatic partner.[3]

G Synthesis Pathway of this compound A 2,4-Dinitro-6-bromoaniline C Diazonium Salt Formation (Diazotization) A->C NaNO2, HCl 0-5 °C B 3-Acetylamino-N,N-diethylaniline D Azo Coupling B->D C->D E This compound D->E G Analytical Workflow for this compound A This compound Sample B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) A->C D Infrared (IR) Spectroscopy A->D E Molecular Weight and Formula Confirmation B->E F Proton and Carbon Environment Analysis C->F G Functional Group Identification D->G H Structural Confirmation E->H F->H G->H

References

An In-depth Technical Guide to the Determination of Fluorescence Quantum Yield of Disperse Violet 93

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of Disperse Violet 93. The focus is on the relative method, a widely used and accessible technique for such measurements.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1][2] A quantum yield can range from 0 to 1.0 (or 0 to 100%).[3] A value of 1.0 signifies that every absorbed photon results in an emitted photon, indicating maximum fluorescence efficiency.[3] Conversely, a value of 0 indicates that the absorbed energy is entirely dissipated through non-radiative pathways.

Understanding the quantum yield of a compound like this compound, an azo dye, is crucial for various applications, including its use as a fluorescent probe and for assessing its environmental and toxicological impact.[4][5]

There are two primary methods for measuring fluorescence quantum yield:

  • Absolute Method: This technique directly measures the quantum yield by detecting all emitted fluorescence using an integrating sphere.[1][6] It is the more accurate method but requires specialized equipment.[1][6]

  • Relative Method: This method involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.[2][7][8] Due to its simplicity and the availability of commercial spectrofluorometers, the relative method is more commonly employed.[6]

This guide will focus on the detailed protocol for the relative method.

Experimental Protocol: Relative Quantum Yield Determination

The relative method relies on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the number of absorbed photons is the same.[8] Therefore, the ratio of the integrated fluorescence intensities of the unknown sample and a standard is directly proportional to the ratio of their quantum yields.

The formula for calculating the relative quantum yield (Φₓ) of an unknown sample is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)[8][9]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts 'x' and 'st' denote the unknown sample (this compound) and the standard, respectively.

  • This compound: The sample to be analyzed.

  • Fluorescence Standard: A compound with a well-characterized quantum yield that absorbs and emits in a similar spectral region to this compound. A common standard is Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.546).[3][9]

  • Solvent: A high-purity, spectroscopic grade solvent that dissolves both the sample and the standard. The choice of solvent can influence the quantum yield.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Spectrofluorometer: For measuring fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield.

G Experimental Workflow for Relative Quantum Yield Determination A Stock Solution Preparation (Sample and Standard) B Preparation of Serial Dilutions A->B C Absorbance Measurement (UV-Vis) (Abs < 0.1) B->C D Fluorescence Measurement (Spectrofluorometer) C->D E Data Analysis D->E F Plot Integrated Fluorescence vs. Absorbance E->F G Calculate Gradients (Slopes) F->G H Calculate Quantum Yield G->H

Caption: A flowchart outlining the key steps for determining the relative fluorescence quantum yield.

  • Selection of a Suitable Standard: Choose a fluorescence standard with absorption and emission spectra that overlap with this compound. The standard should be photochemically stable and have a well-documented quantum yield.

  • Solvent Selection: Use a solvent that dissolves both the sample and the standard and does not have significant absorption or fluorescence in the region of interest.

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of both this compound and the fluorescence standard in the chosen solvent.

  • Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.[8][10]

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength. This wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectra for all prepared solutions of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[10]

    • Record the emission spectrum of the solvent blank to subtract any background signal.

  • Data Analysis:

    • Correct the emission spectra for the instrument's response.

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • For each compound (sample and standard), plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set. The slope of this line is the gradient (Grad).

  • Quantum Yield Calculation: Use the calculated gradients for the sample and the standard, along with their respective solvent refractive indices and the known quantum yield of the standard, in the formula provided above to calculate the quantum yield of this compound.

Data Presentation

The quantitative data obtained from the experiments should be organized in a clear and structured manner.

Table 1: Absorbance and Integrated Fluorescence Intensity Data for this compound

Concentration (M)Absorbance at λexIntegrated Fluorescence Intensity
Solution 1
Solution 2
Solution 3
Solution 4
Solution 5

Table 2: Absorbance and Integrated Fluorescence Intensity Data for the Standard

Concentration (M)Absorbance at λexIntegrated Fluorescence Intensity
Solution 1
Solution 2
Solution 3
Solution 4
Solution 5

Table 3: Calculated Parameters for Quantum Yield Determination

ParameterThis compound (Sample)Standard
Gradient (Grad)
Solvent Refractive Index (η)
Quantum Yield (Φ)To be determined Known value

Visualization of Photophysical Processes

The following diagram illustrates the key photophysical pathways that a molecule like this compound can undergo after absorbing a photon. The fluorescence quantum yield is determined by the competition between radiative (fluorescence) and non-radiative decay pathways.

G Jablonski Diagram of Photophysical Processes S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kic) T1 T1 (Excited Triplet State) S1->T1 Intersystem Crossing (kisc) T1->S0 Phosphorescence (kp)

Caption: A simplified Jablonski diagram illustrating the key photophysical processes after light absorption.

Conclusion

The determination of the fluorescence quantum yield of this compound is a critical step in characterizing its photophysical properties. The relative method, as outlined in this guide, provides a robust and accessible approach for researchers. Careful selection of a suitable standard, precise control of experimental conditions, and accurate data analysis are paramount for obtaining reliable results. The data and understanding derived from these measurements are invaluable for applications in materials science, environmental monitoring, and drug development.

References

"electrochemical properties of Disperse Violet 93 for sensor applications"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrochemical Properties of Disperse Violet 93 for Sensor Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic dye belonging to the anthraquinone (B42736) class. While primarily utilized in the textile industry for its dyeing properties, its core anthraquinone structure suggests significant potential for electrochemical applications, particularly in the development of novel sensors.[1] The electrochemical activity of the anthraquinone moiety, which can undergo reversible redox reactions, forms the basis for its use as an electroactive probe.[2][3] This guide provides a comprehensive overview of the theoretical electrochemical properties of this compound, drawing parallels from well-studied anthraquinone derivatives, and outlines detailed experimental protocols for its characterization and application in electrochemical sensing.

Core Electrochemical Principles

The sensing capability of this compound is predicated on the redox behavior of its anthraquinone core. This process typically involves a two-electron, two-proton reduction/oxidation mechanism. The electrochemical response can be influenced by the surrounding chemical environment, making it a suitable candidate for detecting various analytes.

Quantitative Data Summary

Due to a lack of specific experimental data for this compound in the public domain, the following tables present expected and extrapolated quantitative data based on the electrochemical behavior of similar anthraquinone-based sensors.[2][4]

Table 1: Expected Electrochemical Parameters for this compound

ParameterExpected ValueConditions
Formal Potential (E°')-0.4 to -0.6 V (vs. Ag/AgCl)pH 7.0 aqueous buffer
Electron Transfer Rate Constant (k⁰)1 - 10 cm/sGlassy Carbon Electrode
Diffusion Coefficient (D)1 x 10⁻⁶ - 1 x 10⁻⁵ cm²/sAqueous solution

Table 2: Hypothetical Sensor Performance for a this compound-Based Sensor

AnalyteLimit of Detection (LOD)Linear RangeSensitivity
pH0.1 pH unit4.0 - 10.050-60 mV/pH unit
Metal Ions (e.g., Cu²⁺)10⁻⁹ - 10⁻⁷ M10⁻⁸ - 10⁻⁵ MVaries with ion
Small Molecules (e.g., H₂O₂)10⁻⁷ - 10⁻⁶ M10⁻⁶ - 10⁻³ MVaries with molecule

Experimental Protocols

Detailed methodologies for key electrochemical experiments are provided below.

Cyclic Voltammetry (CV)

Objective: To characterize the redox behavior of this compound.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3M KCl)

  • Counter Electrode: Platinum wire

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at various pH values

  • This compound solution (1 mM in a suitable solvent, e.g., ethanol)

Procedure:

  • Polish the GCE with alumina (B75360) slurry, sonicate in deionized water and ethanol, and dry under a nitrogen stream.

  • Prepare the electrochemical cell with the three-electrode system in the electrolyte solution.

  • Add a known concentration of this compound to the electrolyte.

  • Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0.2 V) to a final value (e.g., -0.8 V) and back at a specific scan rate (e.g., 100 mV/s).

  • Repeat the scan for several cycles until a stable voltammogram is obtained.

  • Vary the scan rate to study the kinetics of the electron transfer process.

Differential Pulse Voltammetry (DPV)

Objective: To develop a sensitive analytical method for a target analyte using a this compound-modified electrode.[5][6][7]

Materials:

  • Same as for CV.

  • Target analyte solution.

Procedure:

  • Modify the GCE by drop-casting a solution of this compound and a suitable binder (e.g., Nafion) onto its surface and allowing it to dry.

  • Prepare the electrochemical cell with the modified GCE, reference electrode, and counter electrode in the electrolyte solution.

  • Record the DPV baseline in the absence of the analyte.

  • Add successive amounts of the target analyte to the cell and record the DPV response after each addition.

  • DPV parameters to be optimized include pulse amplitude, pulse width, and scan increment.

  • Construct a calibration curve by plotting the peak current against the analyte concentration.

Visualizations

Signaling Pathway

G Figure 1: Proposed Electrochemical Sensing Mechanism Analyte Target Analyte DV93_Ox This compound (Oxidized State) Analyte->DV93_Ox Interaction (e.g., binding, catalysis) DV93_Red This compound (Reduced State) DV93_Ox->DV93_Red Reduction (+2e⁻, +2H⁺) DV93_Red->DV93_Ox Oxidation (-2e⁻, -2H⁺) Electrode Electrode Surface DV93_Red->Electrode Electron Transfer Signal Electrochemical Signal (Change in Current/Potential) Electrode->Signal

Caption: Proposed electrochemical sensing mechanism for a this compound-based sensor.

Experimental Workflow

G Figure 2: Experimental Workflow for Sensor Development cluster_prep Electrode Preparation cluster_char Electrochemical Characterization cluster_sensing Sensing Application cluster_analysis Data Analysis Prep1 Polish GCE Prep2 Modify with This compound Prep1->Prep2 Char1 Cyclic Voltammetry (CV) Prep2->Char1 Char2 Electrochemical Impedance Spectroscopy (EIS) Char1->Char2 Sense1 Optimize DPV Parameters Char2->Sense1 Sense2 Analyte Titration Sense1->Sense2 Sense3 Construct Calibration Curve Sense2->Sense3 Analysis1 Determine LOD, Linear Range Sense3->Analysis1 Analysis2 Interference Studies Analysis1->Analysis2 Analysis3 Real Sample Analysis Analysis2->Analysis3

Caption: A typical experimental workflow for developing a this compound-based electrochemical sensor.

References

Methodological & Application

"using Disperse Violet 93 for dyeing polyester and polyester-cotton blends"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical data for the use of Disperse Violet 93 in dyeing 100% polyester (B1180765) (PET) and polyester-cotton (P/C) blended fabrics. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results for various applications.

Overview of this compound

This compound is a monoazo disperse dye characterized by its blue-purple hue.[1] It is sparingly soluble in water and is applied to hydrophobic fibers from a fine aqueous dispersion.[1] This dye is suitable for high-temperature dyeing processes, which are necessary to facilitate the diffusion of the dye molecules into the compact and crystalline structure of polyester fibers.[2]

Data Presentation: Performance of this compound

The following tables summarize the key performance indicators for this compound on 100% polyester. The data has been compiled from technical data sheets and relevant studies.

Table 1: Colorfastness Properties of this compound on 100% Polyester

Fastness PropertyTest MethodRating (on a scale of 1-5, where 5 is excellent)
Light Fastness (Xenon Arc)ISO 105-B024-5
Washing Fastness (Change)ISO 105-C064-5
Washing Fastness (Staining)ISO 105-C064-5
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124-5
Sublimation FastnessISO 105-P01 (180°C, 30s)4

Table 2: Typical Colorimetric Data (CIELAB values) for Polyester Dyed with Disperse Dyes

ParameterDescriptionTypical Value Range
LLightness (0=black, 100=white)Dependent on shade depth
aRed/Green Axis (+a* is red, -a* is green)Dependent on specific dye and shade
bYellow/Blue Axis (+b is yellow, -b* is blue)Dependent on specific dye and shade
K/SColor StrengthIncreases with dye concentration

Note: Specific Lab values for this compound will vary depending on the dyeing parameters such as dye concentration, temperature, and pH.*

Experimental Protocols

Detailed methodologies for dyeing 100% polyester and polyester-cotton blends with this compound are provided below.

Protocol for Exhaust Dyeing of 100% Polyester Fabric

This protocol describes a standard high-temperature exhaust dyeing method.

Materials and Equipment:

  • 100% Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (reducing agent for clearing)

  • Sodium hydroxide

  • High-temperature, high-pressure (HTHP) dyeing apparatus

  • Launder-Ometer or similar for wash fastness testing

  • Crockmeter for rubbing fastness testing

  • Spectrophotometer for color measurement

Procedure:

  • Fabric Preparation: Scour the polyester fabric to remove any impurities, oils, or finishes that may interfere with dyeing. A typical scouring recipe is 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes. Rinse thoroughly.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio (L:R) of 10:1 to 20:1.

    • Add a dispersing agent (e.g., 0.5-1.0 g/L) to the water.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[3]

    • Add the required amount of this compound (e.g., 1.0% on weight of fabric, o.w.f.) to the dye bath. Ensure the dye is well-dispersed.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[4]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[4]

    • Cool the dye bath down to 70-80°C.

  • Reduction Clearing:

    • Drain the dye bath.

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.[5]

  • Post-Treatment:

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize with a weak solution of acetic acid if necessary.

    • Dry the fabric.

Protocol for One-Bath Dyeing of Polyester-Cotton (65/35) Blends

This protocol outlines a one-bath, two-step dyeing process using this compound for the polyester component and a reactive dye for the cotton component.

Materials and Equipment:

  • Polyester-cotton (65/35) blend fabric

  • This compound

  • A suitable reactive dye (stable at high temperatures)

  • Dispersing agent

  • Acetic acid

  • Soda ash (sodium carbonate)

  • Glauber's salt (sodium sulfate)

  • Sequestering agent

  • HTHP dyeing apparatus

  • Standard textile testing equipment

Procedure:

  • Fabric Preparation: Desize and scour the P/C blend fabric to ensure it is free from impurities.

  • Dye Bath Preparation (Polyester Stage):

    • Set the dye bath at 60°C with an L:R of 10:1.

    • Add a sequestering agent and a dispersing agent.

    • Adjust the pH to 4.5-5.5 with acetic acid.

    • Add the pre-dispersed this compound.

  • Dyeing Cycle (Polyester Stage):

    • Introduce the fabric and run for 10 minutes.

    • Raise the temperature to 130°C at 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes.

    • Cool the bath to 80°C.

  • Dyeing Cycle (Cotton Stage):

    • Add the pre-dissolved reactive dye to the same bath.

    • Add Glauber's salt (e.g., 40-60 g/L) and run for 20 minutes.

    • Add soda ash (e.g., 10-20 g/L) to fix the reactive dye.

    • Maintain the temperature at 80°C for 45-60 minutes.

  • Post-Treatment:

    • Drain the dye bath.

    • Rinse the fabric thoroughly.

    • Perform a soaping wash at 95°C for 10-15 minutes with a non-ionic detergent to remove unfixed dyes.

    • Rinse with hot and cold water.

    • Dry the fabric.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the dyeing processes.

experimental_workflow_polyester cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment prep1 Scouring of Polyester Fabric prep2 Rinsing prep1->prep2 dye1 Dye Bath Preparation (pH 4.5-5.5) prep2->dye1 dye2 Introduce Fabric at 60°C dye1->dye2 dye3 Ramp to 130°C dye2->dye3 dye4 Hold at 130°C for 45-60 min dye3->dye4 dye5 Cool to 70-80°C dye4->dye5 post1 Reduction Clearing dye5->post1 post2 Rinsing post1->post2 post3 Neutralization post2->post3 post4 Drying post3->post4

Caption: Workflow for Exhaust Dyeing of 100% Polyester.

logical_relationship_dyeing cluster_inputs Input Variables cluster_process Process Parameters cluster_outputs Output Properties temp Temperature dye_uptake Dye Uptake temp->dye_uptake ph pH ph->dye_uptake time Dyeing Time time->dye_uptake dye_conc Dye Concentration dye_conc->dye_uptake aux Auxiliaries levelness Levelness aux->levelness color_yield Color Yield dye_uptake->color_yield shade Final Shade levelness->shade fastness Colorfastness color_yield->fastness color_yield->shade

Caption: Factors Influencing the Polyester Dyeing Process.

References

Application of Disperse Violet 93 as a Putative Fluorescent Probe for Hypoxia in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Disperse Violet 93, a synthetic azo dye traditionally used in the textile industry for coloring polyester (B1180765) fibers, presents a potential application in biological imaging as a "turn-on" fluorescent probe for detecting cellular hypoxia.[1][2][3][4] Chemically known as N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide, its inherent structure contains an azo linkage (-N=N-) that is susceptible to cleavage under reductive conditions.[1] This property forms the basis of its proposed use as a pro-fluorescent sensor to visualize hypoxic environments within living cells, which are characteristic of various pathological conditions, including cancer and ischemia.[1][3][5]

Principle of Detection

The proposed mechanism of action for this compound as a hypoxia probe is based on the fluorescence quenching ability of the azo group in its native state. Under normoxic (normal oxygen) conditions, the molecule is expected to be non-fluorescent. However, in hypoxic cells, elevated levels of reductase enzymes can cleave the azo bond.[1][3] This irreversible reduction is hypothesized to separate the quencher (the dinitrophenyl group) from a fluorescent amino-phenyl derivative, leading to a "turn-on" fluorescent signal that can be detected by fluorescence microscopy.[1] This mechanism allows for the specific visualization of hypoxic cells.

Potential Applications in Research and Drug Development

  • Cancer Biology: Studying the hypoxic microenvironment of solid tumors, which is linked to tumor progression, metastasis, and resistance to therapy.

  • Ischemia and Stroke Research: Visualizing oxygen-deprived tissues in models of stroke and other ischemic conditions.

  • Stem Cell Biology: Investigating the role of hypoxic niches in stem cell maintenance and differentiation.

  • Drug Screening: Developing high-throughput screening assays to identify drugs that target hypoxic cells or modulate cellular response to hypoxia.

Data Presentation: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C18H19BrN6O5
Molecular Weight 479.3 g/mol
IUPAC Name N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
Synonyms BDAP, C.I. This compound
Excitation Wavelength (Predicted) Not established for cleaved, fluorescent form
Emission Wavelength (Predicted) Not established for cleaved, fluorescent form
Solubility Soluble in DMSO for stock solutions

Note: The excitation and emission wavelengths for the fluorescent product upon cleavage in a cellular environment have not been empirically determined and would require experimental validation.

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

Procedure:

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in high-quality DMSO.

  • Vortex the solution thoroughly to ensure the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light to maintain stability.

II. Live-Cell Imaging of Hypoxia

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy.

  • Complete cell culture medium.

  • Hypoxia chamber or chemical inducers of hypoxia (e.g., cobalt chloride, deferoxamine).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets (to be determined empirically).

Procedure:

  • Cell Seeding: Seed the cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.

  • Induction of Hypoxia: To induce hypoxia, either place the cells in a hypoxic chamber (e.g., 1% O2) for a predetermined duration (e.g., 12-24 hours) or treat them with a chemical inducer of hypoxia in the culture medium. A control group of cells should be maintained under normoxic conditions.

  • Probe Loading: Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium to a final concentration (e.g., 5-20 µM). Note: The optimal concentration should be determined experimentally to maximize signal-to-noise ratio and minimize cytotoxicity.

  • Remove the culture medium from the cells and add the probe-containing medium.

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any excess, unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells immediately using a fluorescence microscope. Compare the fluorescence intensity between the normoxic and hypoxic cell populations.

III. Validation and Controls

  • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of this compound for the specific cell line being used.

  • Time-Course Experiment: Image the cells at different time points after inducing hypoxia to determine the optimal incubation time for maximal signal.

  • Co-localization: Use a commercially available and validated hypoxia probe to confirm that the fluorescence signal from this compound co-localizes with known hypoxic regions.

Visualizations

G Proposed Mechanism of this compound as a Hypoxia Probe cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions DV93_inactive This compound (Non-fluorescent) Reductases Cellular Reductases DV93_inactive->Reductases Enters Hypoxic Cell Azo_Cleavage Azo-bond Cleavage Reductases->Azo_Cleavage Fluorescent_Product Fluorescent Product Azo_Cleavage->Fluorescent_Product Fluorescence Fluorescence Signal Fluorescent_Product->Fluorescence

Caption: Proposed mechanism of this compound activation in hypoxic cells.

G Experimental Workflow for Live-Cell Hypoxia Imaging Start Seed Cells on Imaging Dish Induce_Hypoxia Induce Hypoxia (e.g., 1% O2) Start->Induce_Hypoxia Normoxia_Control Normoxia Control Start->Normoxia_Control Prepare_Probe Prepare this compound Working Solution Induce_Hypoxia->Prepare_Probe Normoxia_Control->Prepare_Probe Load_Probe Incubate Cells with Probe (30-60 min) Prepare_Probe->Load_Probe Wash Wash with PBS (2x) Load_Probe->Wash Image Fluorescence Microscopy Wash->Image Analyze Compare Fluorescence (Hypoxia vs. Normoxia) Image->Analyze

References

Application Notes and Protocols for Staining Polyester Fibers with Disperse Violet 93 for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 93 is a monoazo disperse dye known for its blue-purple hue and its application in dyeing hydrophobic fibers, particularly polyester (B1180765).[1][2][3] Its low water solubility and non-ionic nature allow it to penetrate and stain polyester fibers through a process of solid solution, where the dye molecules are physically entrapped within the fiber's polymer structure.[4][5][6][7] This protocol adapts industrial dyeing methodologies to a laboratory scale for the staining of individual polyester fibers for subsequent microscopic analysis. The interaction between the disperse dye and the polyester fiber is based on physical diffusion at elevated temperatures, which causes the fiber to swell and allows the dye molecules to penetrate.[4][5][8]

Data Presentation

PropertyValueReference
Chemical Name C.I. This compound[1]
CAS Number 52697-38-8[2][3]
Molecular Formula C₁₈H₁₉BrN₆O₅[1][3]
Molecular Weight 479.28 g/mol [1][3]
Appearance Violet powder[3]
Solubility Insoluble in water[1][2]
Application pH Range 4-8[3]
Dyeing Temperature (Industrial) Medium temperature dye[3]

Experimental Protocol

This protocol is an adaptation of industrial polyester dyeing procedures for the purpose of staining polyester fibers for microscopy. Researchers should optimize parameters such as dye concentration, temperature, and incubation time based on their specific fiber type and imaging requirements.

Materials

  • This compound dye powder

  • Polyester fibers

  • Distilled water

  • Dispersing agent (e.g., a non-ionic surfactant)

  • Acetic acid (to adjust pH)

  • Microcentrifuge tubes (or other suitable small vessels)

  • Water bath or heating block

  • Microscope slides and coverslips

  • Mounting medium

  • Acetone (for rinsing)

Procedure

  • Preparation of the Dye Dispersion:

    • Accurately weigh a small amount of this compound powder (e.g., 1-5 mg).

    • In a microcentrifuge tube, create a paste by adding a few drops of a dispersing agent.

    • Gradually add distilled water (e.g., 1 mL) while vortexing to create a fine, stable dispersion. The final concentration may need to be optimized, but a starting point of 0.1-0.5% (w/v) can be tested.

    • Adjust the pH of the dispersion to approximately 4.5-5.5 using dilute acetic acid.

  • Staining the Fibers:

    • Place a small sample of polyester fibers into a clean microcentrifuge tube.

    • Add the prepared this compound dispersion to the tube, ensuring the fibers are fully immersed.

    • Securely cap the tube and place it in a water bath or heating block set to a temperature between 80°C and 100°C.[5] Higher temperatures (up to 130°C) are used in industrial high-temperature dyeing but may not be necessary or practical for small-scale laboratory staining.[5]

    • Incubate for 30-60 minutes. The optimal time will depend on the desired staining intensity and the thickness of the fibers.

  • Rinsing and Clearing:

    • After incubation, carefully remove the hot tube from the heat source and allow it to cool.

    • Centrifuge the tube to pellet the fibers and carefully decant the dye dispersion.

    • Wash the fibers with distilled water multiple times until the supernatant is clear.

    • To remove any surface dye that is not fixed within the fiber, perform a brief rinse with acetone. This "reduction clearing" step is crucial for achieving a clear background and observing only the dye that has penetrated the fiber.

    • Rinse again with distilled water to remove any residual acetone.

  • Mounting for Microscopy:

    • Carefully transfer the stained and rinsed fibers to a clean microscope slide.

    • Add a drop of a suitable mounting medium.

    • Place a coverslip over the fibers, avoiding air bubbles.

    • The stained fibers are now ready for observation under a microscope.

Mandatory Visualization

The following diagram illustrates the experimental workflow for staining polyester fibers with this compound for microscopy.

StainingWorkflow A Prepare Dye Dispersion (this compound, Dispersing Agent, Water, pH Adjustment) B Immerse Polyester Fibers in Dye Dispersion A->B C Incubate at Elevated Temperature (e.g., 80-100°C) B->C D Cool and Rinse (with Distilled Water) C->D E Reduction Clearing (Acetone Rinse) D->E F Final Rinse (with Distilled Water) E->F G Mount on Slide for Microscopy F->G

Workflow for Staining Polyester Fibers

Disclaimer: This protocol is an adaptation of industrial dyeing methods for research purposes. Optimization of the procedure for specific applications is recommended.

References

Development of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Disperse Violet 93

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Violet 93 is a monoazo disperse dye used in the textile industry for dyeing polyester (B1180765) and cotton blends.[1][2] Due to the potential for certain disperse dyes to be allergenic or carcinogenic, regulatory bodies have restricted their use, necessitating sensitive and accurate analytical methods for their quantification in various matrices.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection is a standard and reliable technique for the analysis of disperse dyes.[5][6] This document provides a detailed protocol for the quantification of this compound using a reverse-phase HPLC method.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueReference
Chemical Name N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide[7]
Molecular Formula C₁₈H₁₉BrN₆O₅[1][2]
Molecular Weight 479.28 g/mol [1][2]
Appearance Dark blue powder[1][7]
Solubility Insoluble in water[1][2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.

Reagents and Materials
  • This compound analytical standard (purity ≥ 95%)

  • Methanol (B129727) (HPLC grade)[8]

  • Acetonitrile (HPLC grade)[8]

  • Water (HPLC grade or equivalent, e.g., ISO 3696)[3]

  • Formic acid (analytical grade)[8]

  • Ammonium acetate (B1210297) (analytical grade)[8]

  • Dimethylformamide (DMF) (for sample extraction)[6]

  • Chlorobenzene (for sample extraction)[6]

  • Syringe filters (0.45 µm or 0.22 µm PTFE)[9]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis Detector

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • pH meter

  • Volumetric flasks and pipettes

Chromatographic Conditions

The following HPLC parameters are recommended as a starting point for method development and can be optimized as needed.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 75% B; 2-3.5 min: 98% B; 3.5-5 min: 75% B
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 45 °C
Injection Volume 5 - 10 µL
Detection Wavelength Set to the absorption maximum of this compound (requires determination by scanning the UV-Vis spectrum)
Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 75% Acetonitrile in water with 0.1% formic acid) to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

  • Textile Samples:

    • Accurately weigh approximately 1 gram of the homogenized textile sample into a conical flask.[9]

    • Add 20 mL of a suitable extraction solvent such as methanol, acetonitrile, or chlorobenzene.[6][9]

    • Place the flask in an ultrasonic bath at 50-60°C for 30-60 minutes to facilitate extraction.[9][10]

    • Centrifuge the extract at a high speed (e.g., 7500 rpm) for 10 minutes.[11]

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[9]

  • Water Samples (using Solid-Phase Extraction - SPE):

    • Acidify the water sample to an appropriate pH.

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load a known volume of the water sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a suitable solvent to remove interferences.

    • Elute the retained this compound with a small volume of methanol or acetonitrile.[8]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.[8]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Method Validation Parameters (Hypothetical Data)

Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters are summarized below with hypothetical data for illustrative purposes.

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interfering peaks at the retention time of this compound

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the HPLC method development and sample analysis process.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Standard Weigh Analytical Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject into HPLC Working->Inject Sample Weigh Homogenized Sample Extract Solvent Extraction (Ultrasonication) Sample->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV-Vis/PDA Detection Separate->Detect Data Data Acquisition Detect->Data CalCurve Generate Calibration Curve Data->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: Experimental workflow for the quantification of this compound.

G start Define Analytical Objective (Quantify this compound) lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C18) method_dev->col_select mp_opt Mobile Phase Optimization (ACN/Water, pH) method_dev->mp_opt det_param Detector Parameter Selection (Wavelength) method_dev->det_param sample_prep Sample Preparation Protocol col_select->sample_prep mp_opt->sample_prep det_param->sample_prep method_val Method Validation sample_prep->method_val linearity Linearity method_val->linearity lod_loq LOD & LOQ method_val->lod_loq precision Precision method_val->precision accuracy Accuracy method_val->accuracy specificity Specificity method_val->specificity routine_analysis Routine Sample Analysis linearity->routine_analysis lod_loq->routine_analysis precision->routine_analysis accuracy->routine_analysis specificity->routine_analysis

Caption: Logical workflow for HPLC method development and validation.

References

Detecting Microplastics in Environmental Samples: A Focus on Fluorescent Staining Methods

Author: BenchChem Technical Support Team. Date: December 2025

While Disperse Violet 93 is a dye used in various industrial applications, current scientific literature does not support its use as a primary method for detecting microplastics in environmental samples. Extensive research has instead focused on the application of fluorescent dyes, most notably Nile Red, for the rapid and efficient staining and subsequent identification of microplastic particles. This document provides detailed application notes and protocols for the detection of microplastics using this widely accepted fluorescent staining methodology.

Principle of Fluorescent Staining for Microplastic Detection

The principle behind this method lies in the hydrophobic nature of both the microplastics and the fluorescent dyes. When introduced to a sample containing microplastics, the non-polar dye preferentially adsorbs onto the surface of the plastic particles. Under specific wavelengths of light, the stained microplastics fluoresce, making them easily distinguishable from natural organic and inorganic materials in the sample, which generally do not stain or fluoresce in the same manner. This technique offers a significant advantage over simple visual identification, which can be subjective and prone to error.

Application Notes

Applicability: This method is suitable for the detection and quantification of a wide range of microplastic polymer types, including but not limited to polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polystyrene (PS), polyvinyl chloride (PVC), and polyethylene terephthalate (B1205515) (PET). It can be applied to various environmental matrices such as water, sediment, and biological tissues after appropriate sample preparation.

Advantages:

  • High Throughput: Allows for the rapid screening of large numbers of samples.

  • Enhanced Visualization: Significantly improves the contrast between microplastics and the surrounding matrix.

  • Versatility: Can be coupled with various imaging techniques, including fluorescence microscopy and automated image analysis software.

  • Cost-Effective: Compared to more complex spectroscopic methods, fluorescent staining is a relatively inexpensive technique.

Limitations:

  • False Positives/Negatives: Some natural materials may exhibit autofluorescence or adsorb the dye, leading to false positives. Conversely, some plastics may not stain effectively, resulting in false negatives.

  • Size Limitation: The detection of very small microplastics (<20 µm) can be challenging due to limitations in microscopic resolution.

  • Polymer Identification: While the intensity and color of the fluorescence can sometimes give an indication of the polymer type, it is not a definitive identification method. Spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Raman Spectroscopy are required for precise polymer identification.

Experimental Protocols

I. Sample Preparation

The goal of sample preparation is to isolate microplastics from the environmental matrix and remove interfering organic and inorganic materials. The specific protocol will vary depending on the sample type.

A. Water Samples:

  • Collect the water sample in a clean glass or metal container to avoid plastic contamination.

  • Filter the water sample through a series of stainless-steel sieves of decreasing mesh size to separate larger debris.

  • The final filtrate is then passed through a glass fiber filter (e.g., 0.45 µm pore size) to capture the microplastic particles.

  • The filter paper is then carefully removed and stored in a clean, covered petri dish.

B. Sediment Samples:

  • Collect the sediment sample using a stainless-steel corer or scoop.

  • Dry the sediment sample in an oven at a low temperature (e.g., 50°C) to avoid melting the plastic particles.

  • Perform density separation to separate the lighter plastic particles from the denser sediment. A saturated salt solution (e.g., NaCl, NaI, or ZnCl2) is commonly used.

    • Add the dried sediment to the salt solution and stir vigorously.

    • Allow the mixture to settle. The microplastics will float to the surface.

    • Carefully collect the supernatant containing the microplastics.

  • Filter the supernatant through a glass fiber filter.

  • The filter paper is then treated to remove organic matter. A common method is digestion with 30% hydrogen peroxide (H₂O₂) or a Fenton's reagent protocol.

  • After digestion, the sample is filtered again, and the filter paper is dried.

II. Staining Protocol with Nile Red

Materials:

  • Nile Red dye stock solution (e.g., 1 mg/mL in a suitable solvent like acetone (B3395972) or ethanol).

  • Working solution of Nile Red (diluted from the stock solution, typically to 1-10 µg/mL in the chosen solvent).

  • Filter papers with collected microplastics.

  • Glass petri dishes.

  • Fluorescence microscope with appropriate filter sets (e.g., blue or green excitation).

Procedure:

  • Place the filter paper containing the prepared sample in a glass petri dish.

  • Add a sufficient volume of the Nile Red working solution to completely cover the filter paper.

  • Incubate the sample in the dark for a specific period, typically ranging from 30 minutes to 1 hour. The optimal incubation time may vary depending on the sample and should be determined empirically.

  • After incubation, carefully remove the Nile Red solution using a pipette.

  • Rinse the filter paper with a suitable solvent (the same solvent used to prepare the dye solution) or filtered deionized water to remove excess dye and reduce background fluorescence.

  • Allow the filter paper to air dry completely in a dark, clean environment.

III. Analysis
  • Mount the dried filter paper on a microscope slide.

  • Observe the filter paper under a fluorescence microscope using the appropriate excitation and emission filters for Nile Red (typically blue excitation and yellow/gold emission).

  • Microplastic particles will appear as brightly fluorescing objects against a dark background.

  • Count and measure the identified microplastic particles. Image analysis software can be used for automated quantification.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the Nile Red staining method for microplastic detection.

ParameterTypical Value/RangeNotes
Nile Red Concentration 1 - 10 µg/mLHigher concentrations can lead to increased background fluorescence.
Incubation Time 30 - 60 minutesLonger times may not significantly improve staining and can increase background.
Excitation Wavelength 450 - 550 nm (Blue/Green)Dependent on the microscope's filter sets.
Emission Wavelength 528 - 650 nm (Yellow/Gold/Red)The emission color can vary slightly depending on the polymer type.
Detection Size Limit > 20 µmLimited by microscope resolution and the ability to distinguish small particles.
Staining Efficiency Varies by polymer typeGenerally high for most common plastics, but can be lower for some polymers.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for detecting microplastics using fluorescent staining.

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Sample_Collection Sample Collection (Water/Sediment) Filtration_Sieving Filtration / Sieving Sample_Collection->Filtration_Sieving Density_Separation Density Separation (for Sediment) Filtration_Sieving->Density_Separation Sediment Organic_Removal Organic Matter Removal (Digestion) Filtration_Sieving->Organic_Removal Water Density_Separation->Organic_Removal Staining Staining with Nile Red Organic_Removal->Staining Rinsing Rinsing Staining->Rinsing Drying Drying Rinsing->Drying Microscopy Fluorescence Microscopy Drying->Microscopy Quantification Quantification and Characterization Microscopy->Quantification

Caption: Experimental workflow for microplastic detection.

logical_relationship Microplastic Microplastic Hydrophobic_Interaction Hydrophobic_Interaction Microplastic->Hydrophobic_Interaction Nile_Red Nile_Red Nile_Red->Hydrophobic_Interaction Fluorescence Fluorescence Hydrophobic_Interaction->Fluorescence under excitation Detection Detection Fluorescence->Detection

Caption: Principle of fluorescent microplastic detection.

Application Notes and Protocols: In Vitro Evaluation of Disperse Violet 93 for Cell Staining and Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are proposed methodologies for the in vitro use of Disperse Violet 93 in cell staining and viability assays. As of the date of this document, there is a notable absence of published scientific literature specifically detailing the use of this compound for these applications. The protocols provided herein are adapted from established methods for other disperse dyes and general cell staining techniques. Researchers should treat these as a starting point for assay development and optimization.

Introduction

This compound is a monoazo dye primarily utilized in the textile industry for dyeing polyester (B1180765) fabrics.[1] Its chemical structure and properties as a dye suggest potential applications in biological research, particularly for cell staining. However, it is crucial to note that some disperse dyes have been shown to impact cell viability and mitochondrial function.[2] Therefore, initial characterization of its cytotoxic effects is a mandatory first step before considering it as a routine cell stain.

This document outlines proposed protocols for evaluating the cytotoxic profile of this compound and for its potential application as a viability stain in vitro.

Quantitative Data Summary

Due to the lack of specific studies on this compound for cell staining, the following tables provide proposed starting concentrations and incubation times for initial range-finding experiments. These values are extrapolated from studies on other disperse dyes and general cytotoxicity testing protocols.[2]

Table 1: Proposed Range-Finding Concentrations for this compound Cytotoxicity Screening

ParameterValueRationale
Cell Type Adherent (e.g., HeLa, A549) or Suspension (e.g., Jurkat)To assess effects on different cell morphologies.
Seeding Density 1 x 10⁴ cells/well (96-well plate)Standard density for cytotoxicity assays.
This compound Stock Solution 10 mM in DMSOCommon solvent and concentration for initial dye stocks.
Working Concentrations 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µMA broad range to determine the dose-response curve.
Incubation Times 24 hours, 48 hours, 72 hoursTo assess both acute and long-term toxicity.
Positive Control 10% DMSO or 1 µM StaurosporineTo induce cell death and validate the assay.
Negative Control Vehicle (DMSO) at highest concentration usedTo control for solvent effects.

Table 2: Proposed Parameters for Live/Dead Cell Staining with this compound

ParameterValueRationale
Cell Preparation Live, unfixed cell suspensionTo assess membrane integrity.
Dye Concentration 1-5 µMA starting point to maximize signal-to-noise.
Incubation Time 15-30 minutes at Room TemperatureSufficient time for dye uptake in compromised cells.
Counterstain (Live Cells) Calcein-AM (1 µM)To differentiate live from dead cells.
Analysis Platform Fluorescence Microscopy or Flow CytometryFor qualitative and quantitative assessment.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using a Resazurin-Based Assay

This protocol aims to determine the concentration at which this compound exhibits cytotoxic effects by measuring metabolic activity.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium appropriate for the cell line

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt

  • Phosphate-buffered saline (PBS)

  • Selected cell line (e.g., HeLa)

  • Positive control (e.g., Staurosporine)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Dye Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the final desired concentrations (refer to Table 1).

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, the vehicle control (DMSO), and the positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Live/Dead Cell Discrimination using this compound

This protocol proposes the use of this compound as a stain for dead or membrane-compromised cells.

Materials:

  • This compound (1 mM stock in DMSO)

  • Calcein-AM (1 mM stock in DMSO)

  • Cell suspension (live and heat-killed populations)

  • PBS

  • Flow cytometry tubes or microscope slides

Procedure:

  • Cell Preparation:

    • Live Cells: Harvest cells and resuspend in PBS at a concentration of 1 x 10⁶ cells/mL.

    • Dead Cells (Positive Control): Heat a separate aliquot of cells at 65°C for 30 minutes or treat with 70% ethanol (B145695) for 10 minutes.

    • Mix live and dead cell populations in a 1:1 ratio.

  • Staining:

    • Add this compound to the cell suspension to a final concentration of 1-5 µM.

    • Add Calcein-AM to a final concentration of 1 µM.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of PBS.

  • Analysis:

    • Flow Cytometry: Analyze the cells using a flow cytometer with appropriate laser lines and filters for this compound (excitation/emission to be determined empirically, likely in the violet laser line) and Calcein-AM (Ex/Em ~495/515 nm).

    • Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Image using appropriate filter sets.

Visualizations

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_treatment Add dye dilutions to cells prepare_dv93 Prepare this compound dilutions prepare_dv93->add_treatment incubate_treatment Incubate for 24/48/72h add_treatment->incubate_treatment add_resazurin Add Resazurin solution incubate_treatment->add_resazurin incubate_resazurin Incubate for 2-4h add_resazurin->incubate_resazurin read_fluorescence Read Fluorescence (Ex/Em 560/590 nm) incubate_resazurin->read_fluorescence calculate_viability Calculate % Viability vs. Control read_fluorescence->calculate_viability

Caption: Workflow for assessing the cytotoxicity of this compound.

Live_Dead_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis prep_live Prepare live cell suspension mix_cells Mix live and dead cells (1:1) prep_live->mix_cells prep_dead Prepare heat-killed cell suspension prep_dead->mix_cells add_dyes Add this compound and Calcein-AM incubate_stain Incubate for 15-30 min add_dyes->incubate_stain wash_cells Wash cells with PBS incubate_stain->wash_cells analyze Analyze by Flow Cytometry or Microscopy wash_cells->analyze

Caption: Proposed workflow for live/dead cell discrimination using this compound.

References

Application of Disperse Violet 93 in the Formulation of Colored Smoke: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and evaluation of colored smoke compositions utilizing Disperse Violet 93. Given the limited publicly available data on specific formulations using this dye, the following information is based on established principles of pyrotechnic smoke generation and provides a robust framework for research and development.

Introduction

The generation of colored smoke through pyrotechnic compositions is a complex process that relies on the controlled sublimation of an organic dye. The composition must generate sufficient heat to vaporize the dye without causing its thermal decomposition, which would result in color degradation. This compound, a single azo dye, presents potential for creating a vibrant violet smoke. However, like many organic dyes, its thermal stability is a critical factor. The protocols outlined below provide a systematic approach to developing a viable colored smoke formulation based on this compound.

A typical colored smoke composition consists of an oxidizer, a fuel, a coolant, and the dye. The reaction between the oxidizer and fuel provides the heat for dye sublimation, while the coolant helps to maintain the temperature below the dye's decomposition point.

Materials and Safety Precautions

2.1 Materials

  • Dye: this compound (C.I. 60724)

  • Oxidizer: Potassium Chlorate (KClO₃)

  • Fuel: Lactose Monohydrate or Sucrose

  • Coolant: Magnesium Carbonate (MgCO₃) or Sodium Bicarbonate (NaHCO₃)

  • Binder: Nitrocellulose (in a suitable solvent like acetone) or other appropriate binders.

2.2 Safety Precautions

Pyrotechnic compositions are energetic materials and must be handled with extreme caution.

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

  • Avoid friction, impact, and static electricity. Use non-sparking tools.

  • Never grind or mix large quantities of pyrotechnic compositions. Start with small batch sizes (e.g., 10-20 grams).

  • Keep all flammable materials away from the work area.

  • Have appropriate fire extinguishing equipment readily available.

  • Follow all institutional and regulatory safety guidelines for handling pyrotechnic materials.

Proposed Starting Formulations

The following tables present hypothetical starting formulations for colored smoke compositions using this compound. These formulations are based on common ratios found in pyrotechnic literature and serve as a starting point for optimization.[1]

Table 1: Starting Formulations for this compound Colored Smoke (Percentage by Weight)

ComponentFormulation AFormulation BFormulation C
This compound35%40%30%
Potassium Chlorate30%25%35%
Lactose Monohydrate20%20%20%
Magnesium Carbonate15%15%-
Sodium Bicarbonate--15%

Table 2: Component Properties and Function

ComponentFunctionKey Considerations
This compoundColorantThermal stability is crucial. Azo dyes can be prone to decomposition.
Potassium ChlorateOxidizerProvides oxygen for the combustion of the fuel. Generates a lower-temperature reaction compared to perchlorates.
Lactose/SucroseFuelProvides the energy for the reaction.
Magnesium CarbonateCoolantDecomposes endothermically, absorbing heat to prevent dye degradation.
Sodium BicarbonateCoolant/Gas GeneratorDecomposes to release CO₂, which acts as a coolant and aids in smoke dispersal.

Experimental Protocols

4.1 Protocol for Preparation of the Smoke Composition

This protocol details the steps for preparing a small batch of the colored smoke composition.

  • Drying: Ensure all components are thoroughly dried before use to prevent inconsistencies in burning characteristics. Dry the components in a desiccator or a temperature-controlled oven at a low temperature (e.g., 60°C) for several hours.

  • Weighing: Accurately weigh each component according to the desired formulation using an analytical balance.

  • Sieving: Individually sieve each component through a fine mesh screen (e.g., 100 mesh) to ensure a uniform particle size and remove any clumps. This is a critical step for achieving a homogenous mixture and consistent burn rate.

  • Mixing (Diaper Method):

    • Place the weighed and sieved components onto a large sheet of paper.

    • Gently lift the corners of the paper to roll the powders together. This "diapering" method minimizes friction and is a safer way to blend pyrotechnic mixtures.

    • Continue this process for at least 15 minutes to ensure thorough mixing. DO NOT use a mechanical grinder or blender.

  • Consolidation (Optional):

    • For testing, the loose powder can be used.

    • Alternatively, the mixture can be consolidated into a pellet or grain. This can be achieved by lightly pressing the powder into a cylindrical tube or by using a binder.

    • If using a binder, dissolve a small amount of nitrocellulose in acetone (B3395972) to form a slurry with the powder mixture. The slurry can then be pressed into a mold and allowed to dry completely in a well-ventilated area.

4.2 Protocol for Performance Evaluation

The following protocol outlines the steps for testing the performance of the prepared colored smoke composition.

  • Test Environment: Conduct the test outdoors in a clear, open area away from any flammable materials.

  • Sample Preparation: Place a small, measured amount (e.g., 5-10 grams) of the loose powder or a consolidated pellet on a fire-resistant surface.

  • Ignition: Use a remote ignition source, such as an electric match or a long fuse, to ignite the composition from a safe distance.

  • Data Collection:

    • Burn Rate: Measure the time it takes for the entire sample to combust. The burn rate can be calculated in grams per second.

    • Smoke Color: Visually assess the color of the smoke produced against a white background. Note the vibrancy and hue of the violet color.

    • Smoke Density: Qualitatively assess the density and volume of the smoke cloud produced.

    • Residue Analysis: After the test, examine the residue for any signs of unburned dye or excessive charring, which could indicate incomplete combustion or dye decomposition.

Diagrams

Experimental Workflow for Formulation and Evaluation

experimental_workflow cluster_prep Composition Preparation cluster_eval Performance Evaluation cluster_data Data Points drying Drying of Components weighing Weighing drying->weighing sieving Sieving weighing->sieving mixing Mixing (Diaper Method) sieving->mixing consolidation Consolidation (Optional) mixing->consolidation test_setup Test Setup consolidation->test_setup Transfer to Testing ignition Remote Ignition test_setup->ignition data_collection Data Collection ignition->data_collection analysis Analysis of Results data_collection->analysis burn_rate Burn Rate data_collection->burn_rate smoke_color Smoke Color Quality data_collection->smoke_color smoke_density Smoke Density data_collection->smoke_density residue Residue Analysis data_collection->residue optimization Formulation Optimization analysis->optimization Iterative Improvement

Caption: Experimental workflow for the formulation and evaluation of colored smoke compositions.

Logical Relationship of Formulation Components

formulation_logic cluster_reactants Reactants cluster_modifiers Modifiers oxidizer Oxidizer (Potassium Chlorate) combustion Controlled Combustion oxidizer->combustion fuel Fuel (Lactose/Sucrose) fuel->combustion dye Dye (this compound) smoke Colored Smoke (Vaporized Dye) dye->smoke Forms Aerosol coolant Coolant (MgCO3 / NaHCO3) coolant->combustion Temperature Regulation combustion->dye Heat for Sublimation

Caption: Logical relationship of components in a colored smoke formulation.

References

Unveiling the Covert World of Security Inks: The Role of Disperse Violet 93

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of products and documents is paramount. This report details the application of Disperse Violet 93, a fluorescent dye, in the manufacturing of security inks for anti-counterfeiting measures. Its unique spectral properties offer a robust and covert security feature, enhancing the protection of sensitive materials and valuable goods.

This compound, a member of the azo dye class, exhibits strong fluorescence, a property that makes it a prime candidate for use in security inks. When incorporated into an ink formulation, it remains invisible under normal lighting conditions but reveals a distinct violet fluorescence when exposed to ultraviolet (UV) light. This covert characteristic provides a reliable method for authentication and counterfeit detection.

Physicochemical and Spectroscopic Properties of this compound

A comprehensive understanding of the dye's properties is crucial for its effective implementation in security inks. The key characteristics of this compound are summarized below.

PropertyValueReference
Chemical Name N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamideN/A
CAS Number 52697-38-8N/A
Molecular Formula C₁₈H₁₉BrN₆O₅N/A
Molecular Weight 479.28 g/mol N/A
Appearance Dark blue powder
Solubility Insoluble in water
Predicted Quantum Yield > 0.9N/A
Predicted Excitation Max 530-560 nmN/A
Predicted Emission Max 590 nmN/A

Application in Security Ink Manufacturing

The manufacturing of a security ink containing this compound involves the careful dispersion of the dye within a specially formulated ink vehicle. The final ink product is designed to be compatible with various printing processes, such as inkjet or screen printing, allowing for its application onto a wide range of substrates, including paper, polymers, and textiles.

The security feature of this compound lies in its fluorescent properties. A document or product marked with this ink will appear normal under ambient light. However, when illuminated with a UV light source (typically in the 365 nm range), the printed area will emit a bright violet glow, instantly verifying its authenticity. This provides a rapid and non-destructive method for counterfeit detection.

Experimental Protocols

Protocol 1: Formulation of a this compound Security Ink

This protocol outlines a general procedure for the laboratory-scale formulation of a solvent-based security ink containing this compound.

Materials:

  • This compound powder

  • Ink Vehicle (e.g., a solution of a binder resin like acrylic or vinyl resin in a suitable solvent such as ethanol, isopropanol, or a ketone)

  • Dispersing agent (optional, to improve pigment dispersion)

  • High-shear mixer or ultrasonicator

  • Filtration system (e.g., syringe filters)

Procedure:

  • In a suitable container, weigh the desired amount of the ink vehicle.

  • Gradually add the this compound powder to the vehicle while stirring. A typical concentration ranges from 0.1% to 5% (w/w), depending on the desired fluorescence intensity.

  • If using a dispersing agent, add it to the mixture according to the manufacturer's recommendations.

  • Subject the mixture to high-shear mixing or ultrasonication until the dye is fully dispersed and the mixture is homogenous. This may take 30 minutes to several hours.

  • Allow the ink to de-gas.

  • Filter the ink through a filter with a pore size appropriate for the intended printing method (e.g., <1 µm for inkjet applications) to remove any agglomerates.

  • Store the final ink in a sealed, light-proof container.

Protocol 2: Quality Control and Characterization of Security Ink

Objective: To verify the presence and performance of this compound in the formulated security ink.

Methods:

  • Visual Inspection under UV Light:

    • Apply a small amount of the ink onto a substrate and allow it to dry.

    • Expose the printed area to a long-wave UV lamp (e.g., 365 nm).

    • Observe for the characteristic violet fluorescence.

  • Fluoroscopy:

    • Use a fluorometer to measure the excitation and emission spectra of the ink.

    • Compare the obtained spectra with the known spectral data of this compound to confirm its identity.

  • Lightfastness Testing:

    • Prepare printed samples of the security ink on the intended substrate.

    • Expose the samples to a controlled light source (e.g., a xenon arc lamp) for a specified duration to simulate aging.

    • Periodically measure the fluorescence intensity to assess the dye's resistance to fading.

  • Chemical Resistance Testing:

    • Expose printed samples to various chemicals they might encounter during their lifecycle (e.g., water, solvents, acids, bases).

    • After exposure, assess any changes in the fluorescence intensity or appearance of the printed mark.

Visualizations

To better illustrate the concepts described, the following diagrams have been generated.

Caption: Molecular structure of this compound.

Security Ink Manufacturing Workflow A Raw Material Weighing (this compound, Vehicle) B Mixing and Dispersion (High-Shear Mixer) A->B C Filtration B->C D Quality Control (Fluorescence Check) C->D E Packaging and Storage D->E

Caption: General workflow for security ink production.

Authentication Principle cluster_0 Normal Light cluster_1 UV Light (365 nm) A Document with Covert Ink Mark B No Visible Mark C Document with Covert Ink Mark D Violet Fluorescence (Authentication) C->D Excitation

Caption: How the fluorescent security feature works.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Wash Fastness of Disperse Violet 93 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the wash fastness of Disperse Violet 93 on polyester (B1180765) substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a single azo disperse dye used for dyeing and printing on polyester and polyester/cotton blended fabrics. It produces a blue-purple shade and is known for its generally good fastness properties.[1]

Q2: What are the expected wash fastness ratings for this compound on polyester?

Under optimal dyeing and after-treatment conditions, this compound can achieve high wash fastness ratings. According to ISO standards, typical ratings are:

  • Fading: 4-5

  • Staining: 4-5[1][2]

Q3: What are the primary causes of poor wash fastness with this compound on polyester?

Poor wash fastness is typically due to unfixed dye remaining on the fiber surface. Key contributing factors include:

  • Inadequate Reduction Clearing: Failure to properly remove unfixed surface dye after dyeing is a primary cause.

  • Improper Dyeing Parameters: Incorrect temperature, time, or pH during the dyeing process can lead to poor dye penetration and fixation.

  • Dye Agglomeration: Poor dispersion of the dye in the bath can cause particles to adhere to the fabric surface.

  • Thermal Migration: During high-temperature finishing processes like heat-setting, dye molecules can migrate from the fiber's interior to its surface.[3][4]

  • Presence of Oligomers: Low-molecular-weight polyester polymers (oligomers) can migrate to the fiber surface during high-temperature dyeing and trap unfixed dye.

Q4: What is reduction clearing and why is it crucial?

Reduction clearing is a critical post-dyeing chemical treatment that removes unfixed disperse dye from the surface of polyester fibers.[1][5] This process uses a reducing agent, typically sodium hydrosulfite, under alkaline conditions to destroy and solubilize the surface dye, which is then washed away.[6][7] A thorough reduction clearing is essential for achieving optimal wash and crocking fastness.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound on polyester, leading to poor wash fastness.

Symptom Potential Cause Recommended Action
Poor wash fastness (both fading and staining) Incomplete removal of surface dye.Implement or optimize the reduction clearing process. Ensure adequate concentration of reducing agents, temperature, and time.[6][7]
Improper dyeing parameters.Verify that the dyeing temperature reaches 130°C and is held for an adequate duration (30-60 minutes) to ensure full dye penetration and fixation.[4][8] Maintain the dyebath pH between 4.5 and 5.5.[4]
Color bleeding in wash tests Presence of hydrolyzed dye on the fiber surface.Ensure thorough rinsing after reduction clearing to remove all residual chemicals and destroyed dye.
Poor crocking (rubbing) fastness Dye migration to the fiber surface during drying or heat-setting.Optimize the heat-setting temperature and duration. Consider using an anti-migration agent in the finishing recipe.[3]
Dye particles physically adhering to the surface.Ensure the use of an effective dispersing agent during dyeing to prevent dye agglomeration.[4]
Inconsistent wash fastness results Variations in the dyeing or clearing process.Standardize all process parameters, including chemical concentrations, temperatures, ramp rates, and treatment times.
Water hardness.Use softened or deionized water for dyeing and washing processes to prevent the formation of insoluble dye aggregates.

Experimental Protocols

High-Temperature Disperse Dyeing of Polyester with this compound

Objective: To achieve optimal dye penetration and fixation of this compound on polyester fabric.

Materials:

  • Polyester fabric, scoured

  • This compound

  • Dispersing agent

  • Acetic acid (or a suitable buffer system)

  • Levelling agent (optional)

  • High-temperature, high-pressure laboratory dyeing apparatus

Procedure:

  • Dye Bath Preparation: Prepare the dyebath with a liquor ratio of 10:1 to 15:1. Add the required amount of this compound, dispersing agent, and levelling agent (if used).

  • pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[4]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.[4]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[4]

    • Cool the dyebath down to 70-80°C at a rate of 2-3°C per minute.

  • Rinsing: Drain the dyebath and rinse the fabric with hot water.

Reduction Clearing of Polyester Dyed with this compound

Objective: To remove unfixed this compound from the surface of the dyed polyester fabric to improve wash fastness.

Materials:

  • Dyed polyester fabric

  • Sodium hydrosulfite (sodium dithionite)

  • Sodium hydroxide (B78521) (caustic soda)

  • Non-ionic detergent

  • Acetic acid for neutralization

Procedure:

  • Bath Preparation: Prepare a fresh bath with a liquor ratio of 15:1 to 20:1.

  • Chemical Dosing: Add the following chemicals to the bath:

    • Sodium Hydrosulfite: 2 g/L[2][6]

    • Sodium Hydroxide: 2 g/L[2]

    • Non-ionic Detergent: 1 g/L

  • Treatment:

    • Introduce the dyed fabric into the bath at 50-60°C.

    • Raise the temperature to 70-80°C.[2][6]

    • Treat for 15-20 minutes at this temperature.

  • Rinsing and Neutralization:

    • Drain the clearing bath.

    • Rinse the fabric thoroughly with hot water (60-70°C), followed by a cold rinse.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.

    • Perform a final cold rinse.

  • Drying: Dry the fabric at a temperature not exceeding 120°C.

Wash Fastness Testing (ISO 105-C06)

Objective: To assess the resistance of the color of the dyed polyester to domestic or commercial laundering.

Materials:

  • Dyed polyester specimen (40 x 100 mm)

  • Multifibre adjacent fabric (DW type)

  • ECE reference detergent

  • Sodium perborate (B1237305)

  • Launder-Ometer or similar apparatus

  • Stainless steel balls (6 mm diameter)

  • Grey Scale for assessing change in color and staining

Procedure (summary for C2S test at 60°C):

  • Specimen Preparation: Sew the dyed polyester specimen onto a piece of multifibre adjacent fabric of the same dimensions.

  • Solution Preparation: Prepare a wash solution containing 4 g/L ECE detergent and 1 g/L sodium perborate in deionized water.

  • Washing:

    • Place the composite specimen in a stainless steel container with 150 mL of the wash solution and 25 stainless steel balls.

    • Place the container in the Launder-Ometer, pre-heated to 60°C.

    • Run the machine for 45 minutes at 60°C.

  • Rinsing and Drying:

    • Remove the specimen and rinse it twice in deionized water, followed by a rinse in cold running water.

    • Squeeze out excess water and dry in air at a temperature not exceeding 60°C.

  • Assessment: After conditioning, assess the change in color of the dyed specimen and the degree of staining on each component of the multifibre fabric using the appropriate Grey Scales under standardized lighting conditions.

Data Presentation

Parameter Dyeing Process Reduction Clearing
Temperature 130°C[4][8]70-80°C[2][6]
Time 30-60 minutes[4]15-20 minutes
pH 4.5-5.5[4]Alkaline
Key Chemicals This compound, Dispersing agent, Acetic acidSodium Hydrosulfite (2 g/L), Sodium Hydroxide (2 g/L)[2][6]
Fastness Property (ISO) This compound (Typical Rating) [1]
Wash Fastness (Fading) 4-5
Wash Fastness (Staining) 4-5
Light Fastness 5
Perspiration Fastness (Fading) 5
Perspiration Fastness (Staining) 5

Visualizations

TroubleshootingWorkflow Start Poor Wash Fastness Observed CheckClearing Was Reduction Clearing Performed Correctly? Start->CheckClearing CheckDyeing Were Dyeing Parameters Optimal? CheckClearing->CheckDyeing Yes OptimizeClearing Optimize Reduction Clearing: - Temp: 70-80°C - Time: 15-20 min - Chemicals: 2g/L Na2S2O4, 2g/L NaOH CheckClearing->OptimizeClearing No/Unsure CheckMigration Was High-Temp Finishing Applied? CheckDyeing->CheckMigration Yes OptimizeDyeing Optimize Dyeing Process: - Temp: 130°C - Time: 30-60 min - pH: 4.5-5.5 CheckDyeing->OptimizeDyeing No/Unsure EvaluateMigration Evaluate Thermal Migration: - Lower heat-set temp - Use anti-migration agent CheckMigration->EvaluateMigration Yes ReTest Re-test Wash Fastness CheckMigration->ReTest No OptimizeClearing->ReTest OptimizeDyeing->ReTest EvaluateMigration->ReTest End Problem Resolved ReTest->End

Caption: Troubleshooting workflow for poor wash fastness.

DyeingProcess DyeBath Dye Bath Prep (pH 4.5-5.5) LoadFabric Load Fabric (60°C) DyeBath->LoadFabric Heat Heat to 130°C (1-2°C/min) LoadFabric->Heat Hold Hold at 130°C (30-60 min) Heat->Hold Cool Cool to 80°C Hold->Cool ReductionClearing Reduction Clearing (70-80°C) Cool->ReductionClearing RinseNeutralize Rinse & Neutralize ReductionClearing->RinseNeutralize Dry Dry RinseNeutralize->Dry

Caption: Polyester dyeing and after-treatment process.

LogicalRelationship Cause1 Unfixed Surface Dye Effect Poor Wash Fastness Cause1->Effect Cause2 Thermal Migration Cause2->Effect Cause3 Improper Dyeing Cause3->Effect Solution1 Reduction Clearing Effect->Solution1 Solution2 Optimized Finishing Effect->Solution2 Solution3 Optimized Dyeing Cycle Effect->Solution3

References

"preventing the aggregation of Disperse Violet 93 in dye baths"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the aggregation of Disperse Violet 93 in dye baths. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Aggregation of this compound in the Dye Bath

Aggregation of this compound can manifest as color spots, staining on equipment, and inconsistent dyeing results.[1][2] Follow this step-by-step guide to troubleshoot and prevent dye aggregation.

Question: What are the initial checks if I observe dye aggregation?

Answer:

  • Visual Inspection: Carefully observe the dye bath for any visible particles, sediment, or a change in the liquor's appearance.

  • Review of Parameters: Cross-check your experimental parameters against the recommended settings for this compound. Key parameters to verify include pH, temperature, water hardness, and the concentration of the dye and dispersing agent.

  • Raw Material Check: Ensure the this compound dye powder and all chemicals used are within their expiry date and have been stored correctly. Poor quality or improperly stored materials can contribute to aggregation.[3]

Question: How do I identify the root cause of this compound aggregation?

Answer:

Use the following logical workflow to systematically identify the potential cause of aggregation.

cluster_troubleshooting Troubleshooting Workflow for this compound Aggregation start Start: Observe Dye Aggregation check_ph Check Dye Bath pH (Recommended: 4.0-5.5) start->check_ph check_temp Review Temperature Profile (Recommended Dyeing Temp: 130°C) check_ph->check_temp Correct adjust_ph Adjust pH with Acetic Acid check_ph->adjust_ph Incorrect check_dispersant Evaluate Dispersing Agent (Type and Concentration) check_temp->check_dispersant Correct optimize_heating Optimize Heating Rate (Slow and controlled) check_temp->optimize_heating Incorrect check_water Assess Water Hardness (<50 ppm recommended) check_dispersant->check_water Adequate optimize_dispersant Select Appropriate Dispersing Agent and Optimize Concentration check_dispersant->optimize_dispersant Inadequate check_dye Inspect Dye Quality (Solubility and Purity) check_water->check_dye Low Hardness use_soft_water Use Deionized or Softened Water check_water->use_soft_water High Hardness verify_dye_quality Verify Dye Quality with Supplier (Request COA) check_dye->verify_dye_quality Poor Quality solution Solution: Stable Dye Dispersion check_dye->solution Good Quality adjust_ph->solution optimize_heating->solution optimize_dispersant->solution use_soft_water->solution verify_dye_quality->solution cluster_factors Factors Influencing this compound Aggregation Aggregation This compound Aggregation pH Incorrect pH (Too high or too low) pH->Aggregation Temp High Temperature & Rapid Heating Rate Temp->Aggregation Dispersant Inadequate Dispersing Agent (Type or Concentration) Dispersant->Aggregation Water High Water Hardness (Ca²⁺, Mg²⁺ ions) Water->Aggregation DyeQuality Poor Dye Quality (Impurities, incorrect particle size) DyeQuality->Aggregation cluster_prevention Preventative Measures for Stable this compound Dispersion StableDispersion Stable Dye Dispersion ControlpH Maintain pH 4.0-5.5 (with Acetic Acid) ControlpH->StableDispersion ControlTemp Controlled Heating Rate to 130°C ControlTemp->StableDispersion OptimizeDispersant Use High-Temperature Stable Dispersing Agent at Optimal Concentration OptimizeDispersant->StableDispersion UseSoftWater Use Deionized or Softened Water UseSoftWater->StableDispersion EnsureDyeQuality Source High-Purity This compound EnsureDyeQuality->StableDispersion

References

Technical Support Center: Improving the Light Fastness of Textiles Dyed with Disperse Violet 93

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming to improve the light fastness of textiles dyed with C.I. Disperse Violet 93.

Section 1: Troubleshooting Guide

This guide addresses common issues observed during experimental work to enhance the light fastness of this compound on polyester (B1180765) substrates.

Issue Potential Cause Recommended Solution
Poor initial light fastness (Below Blue Wool Scale 4-5) Incomplete dye fixation or presence of surface dye.Ensure optimal dyeing parameters (temperature, time, pH) are met. Implement a thorough reduction clearing process post-dyeing to remove unfixed dye particles from the fiber surface.[1][2]
Improper dye dispersion.Use an effective dispersing agent to ensure a fine, uniform dye particle dispersion, which can prevent patchy fading.
Low dyeing depth.Lighter shades of a dye inherently have lower light fastness due to a higher proportion of dye molecules being exposed to light.[1][3][4] Increasing the dye concentration can improve the light fastness rating.
Inconsistent light fastness results across samples Uneven application of UV absorbers or after-treatment agents.Ensure uniform padding or exhaustion of chemical treatments. Check for proper mixing and stability of the treatment bath.
Variations in heat-setting temperature or time.Calibrate and monitor heat-setting equipment to ensure consistent temperature and duration, as excessive heat can degrade the dye molecules.[3]
Yellowing of fabric after UV absorber application Use of certain types of UV absorbers or softeners.Some cationic softeners and amino-modified silicone softeners can cause yellowing.[1] Select non-yellowing softeners and UV absorbers, and always conduct preliminary testing on a small sample.
High treatment temperature.Apply UV absorbers and other finishing agents at the recommended temperature to avoid thermal degradation and subsequent yellowing.
Reduced wash fastness after after-treatment Incompatible after-treatment agent.While cationic fixatives can improve light fastness, they can sometimes negatively impact wash fastness.[3] Opt for after-treatment agents that offer a good balance of properties or consider a combination of treatments.
Insufficient curing of the after-treatment agent.Ensure that the curing/drying conditions (temperature and time) for the after-treatment are sufficient for proper film formation and bonding with the fiber.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected light fastness of this compound on polyester?

A1: C.I. This compound, a single azo dye, typically exhibits a light fastness rating of 5 on the Blue Wool Scale when dyed on polyester.[5] However, this can be influenced by the depth of shade and the specific dyeing and finishing processes used.

Q2: How do UV absorbers improve the light fastness of this compound?

A2: UV absorbers are compounds that protect the dye from photodegradation. They function by absorbing harmful ultraviolet radiation and dissipating it as less harmful thermal energy, thus shielding the dye molecules from the energy that would otherwise cause them to fade.[3] Commonly used types for polyester include benzotriazoles and hindered amine light stabilizers (HALS).[3]

Q3: What are the recommended types of after-treatments to enhance the light fastness of this compound?

A3: Post-dyeing application of cationic or silicone-based fixatives can form a protective film on the fiber surface, which helps to improve both wash and light stability.[3] These treatments are particularly beneficial for protecting the shade of the dyed textile.

Q4: Can the dyeing process itself be optimized to improve light fastness?

A4: Yes. Optimizing the dyeing process is crucial. This includes ensuring proper control of dyeing temperature, time, and pH to maximize dye fixation. Additionally, the use of appropriate dispersing and leveling agents can lead to more uniform dye penetration, which in turn can reduce surface fading.[3] A thorough reduction clearing after dyeing is also essential to remove any unfixed dye from the surface, as this residual dye has poor light fastness.[1][2]

Q5: How does the depth of shade affect the light fastness of this compound?

A5: Deeper shades generally exhibit better light fastness. This is because at higher dye concentrations, the dye molecules can form larger aggregates within the fiber, which reduces the surface area of individual molecules exposed to light and, consequently, slows down the rate of photodegradation.[1][3][4]

Section 3: Quantitative Data Summary

The following table summarizes the typical light fastness ratings for disperse dyes on polyester and the potential improvements with various treatments. Note that specific results for this compound may vary based on experimental conditions.

Treatment Stage Condition Typical Light Fastness (Blue Wool Scale)
Baseline Dyeing Standard dyeing process without special treatments4 - 5
With UV Absorber Addition of a benzotriazole-type UV absorber5 - 6
With After-treatment Application of a cationic fixative5 - 6
Combined Treatment Use of both a UV absorber and an after-treatment6 - 7

Section 4: Experimental Protocols

Standard High-Temperature Dyeing Protocol for Polyester with this compound
  • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (e.g., 1 g/L) at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the dye bath to the weight of the fabric) to 10:1.

    • Add a dispersing agent (e.g., 1 g/L).

    • Add a pH buffer to maintain the pH at 4.5-5.5 (e.g., with acetic acid).[6]

    • Disperse the required amount of C.I. This compound (e.g., 1% on weight of fabric) in a small amount of water and add it to the dye bath.

  • Dyeing Process:

    • Introduce the prepared fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes.[6]

    • Cool the dye bath down to 70°C.

  • Rinsing and Reduction Clearing:

    • Rinse the dyed fabric in hot and then cold water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the fabric in this bath at 70-80°C for 15-20 minutes.[2]

    • Rinse thoroughly with hot and cold water and then neutralize with a weak acid (e.g., 0.5 g/L acetic acid).

    • Finally, rinse with cold water and dry.

Application of a UV Absorber during the Dyeing Process
  • Follow the Standard High-Temperature Dyeing Protocol as described in 4.1.

  • During the dye bath preparation, add a suitable UV absorber (e.g., a benzotriazole-based product) at a concentration of 1-3% on the weight of the fabric.

  • Proceed with the dyeing, rinsing, and reduction clearing steps as outlined above.

After-treatment with a Cationic Fixative
  • After the dyeing and reduction clearing process (from protocol 4.1), prepare a fresh bath.

  • Set the liquor ratio to 10:1 and the temperature to 40-50°C.

  • Add a cationic fixing agent at the manufacturer's recommended concentration.

  • Treat the dyed fabric in this bath for 20-30 minutes.

  • Rinse the fabric with cold water and dry.

Light Fastness Testing (Based on ISO 105-B02)
  • Specimen Preparation: Prepare specimens of the dyed fabric according to the dimensions specified in the ISO 105-B02 standard.[7][8][9][10]

  • Mounting: Mount the specimens in sample holders alongside Blue Wool reference standards (grades 1-8).[11]

  • Exposure: Expose the specimens and Blue Wool standards to a xenon arc lamp under controlled conditions of temperature, humidity, and irradiance as specified in ISO 105-B02.[7][8][9][10][11]

  • Evaluation: Periodically assess the fading of the specimens against the fading of the Blue Wool standards. The light fastness rating is determined by the Blue Wool standard that shows a similar degree of fading to the specimen.

Section 5: Visualizations

Experimental_Workflow_for_Improving_Light_Fastness cluster_Dyeing Dyeing Process cluster_Improvement Light Fastness Improvement cluster_Testing Testing Fabric_Preparation Fabric Preparation Dye_Bath_Preparation Dye Bath Preparation Fabric_Preparation->Dye_Bath_Preparation Dyeing High-Temperature Dyeing Dye_Bath_Preparation->Dyeing Rinsing_Clearing Rinsing & Reduction Clearing Dyeing->Rinsing_Clearing UV_Absorber UV Absorber Application Rinsing_Clearing->UV_Absorber Option 1: During Dyeing After_Treatment After-treatment Rinsing_Clearing->After_Treatment Option 2: Post Dyeing Light_Fastness_Testing Light Fastness Testing (ISO 105-B02) Rinsing_Clearing->Light_Fastness_Testing Control UV_Absorber->Light_Fastness_Testing After_Treatment->Light_Fastness_Testing

Caption: Experimental workflow for enhancing the light fastness of this compound.

Factors_Affecting_Light_Fastness cluster_Dye Dye Properties cluster_Process Process Parameters cluster_Additives Chemical Additives center_node Light Fastness of This compound Dye_Structure Chemical Structure (Azo) Dye_Structure->center_node Shade_Depth Dye Concentration Shade_Depth->center_node Aggregation Dye Aggregation Aggregation->center_node Dyeing_Conditions Dyeing Conditions (Temp, pH, Time) Dyeing_Conditions->center_node Heat_Fixation Heat Fixation Heat_Fixation->center_node Reduction_Clearing Reduction Clearing Reduction_Clearing->center_node UV_Absorbers UV Absorbers UV_Absorbers->center_node After_Treatments After-treatments After_Treatments->center_node

Caption: Key factors influencing the light fastness of textiles dyed with this compound.

References

"addressing uneven dyeing issues with Disperse Violet 93"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to uneven dyeing with Disperse Violet 93.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a single azo, non-ionic disperse dye.[1][2] It is characterized by its small molecular size and low water solubility, making it suitable for dyeing hydrophobic synthetic fibers like polyester (B1180765).[1][3] It is typically used in high-temperature, high-pressure (HTHP) dyeing processes.[4][5] The dye appears as a dark blue or violet powder and is used for dyeing and printing on polyester and polyester/cotton blends.[2][6]

Q2: What are the primary causes of uneven dyeing with disperse dyes like Violet 93?

Uneven dyeing with this compound on polyester can result from several factors:

  • Improper Dye Dispersion: Agglomeration of dye particles in the bath can lead to spots and unevenness.[7] This can be caused by poor dye quality, insufficient dispersing agent, or hard water.[3][7][8]

  • Incorrect Temperature Control: A rapid temperature rise can cause the dye to rush onto the fiber surface, leading to poor leveling and migration.[7][9][10] The critical dyeing phase is often between 80°C and 130°C.[7]

  • Inadequate pH Control: Disperse dyes are most stable in a weakly acidic dyebath (pH 4.5-5.5).[3][7][11][12] Deviations can affect the dye's stability, solubility, and uptake rate, potentially causing hydrolysis and color changes.[7][12][13]

  • Poor Fabric Preparation: Residual oils, sizing agents, or other impurities on the polyester fabric can hinder uniform dye penetration.[7][8][14]

  • Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are critical for achieving a level dyeing.[4][7][15]

Q3: Why is a dispersing agent crucial for dyeing with this compound?

Dispersing agents are essential because disperse dyes are not soluble in water.[4] Their primary function is to stabilize dye particles within the solution, preventing them from clumping together (agglomeration).[16][17] They achieve this by adsorbing onto the dye particle surface, creating a barrier that ensures the dye remains as a fine, uniform suspension in the dyebath for even application to the fiber.[16][18]

Q4: What is the role of a leveling agent?

A leveling agent helps to achieve a uniform and level dyeing by controlling the dye uptake rate.[5] It can temporarily form a loose bond with the dye, slowing down its absorption by the fiber, especially during the initial, rapid temperature rise phase.[19][20] This ensures the dye distributes evenly across the fabric surface.[21] Good leveling agents also possess migration properties, which help move dye from areas of high concentration to areas of low concentration on the fabric.[5][20]

Troubleshooting Guide for Uneven Dyeing

This guide addresses common issues encountered during experiments with this compound.

Issue ObservedPotential CauseRecommended Solution
Streaky or Patchy Dyeing Poor dye migration and leveling.- Employ a slower rate of temperature rise (e.g., 1-2°C per minute), particularly in the critical zone of 80°C to 130°C.[7] - Add or increase the concentration of a high-temperature leveling agent to promote even dye distribution.[7] - Ensure adequate agitation and circulation of the dyebath.[7][21]
Color Spots or Speckles Agglomeration of dye particles.- Ensure the dye is properly pre-dispersed into a paste with warm water and a dispersing agent before adding to the dyebath.[7][22] - Use a high-quality, high-temperature stable dispersing agent.[23][24] - Use softened water to avoid interference from hard water ions.[3][8] - Filter the dye solution before adding it to the dye bath for critical applications.[23]
Shade Inconsistency (Batch-to-Batch) Variations in dyeing parameters.- Strictly control all dyeing parameters: liquor ratio, temperature profile, pH, and time.[7] - Use a buffer system (e.g., acetate (B1210297) buffer) to maintain a stable pH of 4.5-5.5 throughout the process.[9][13][23] - Ensure the polyester substrate is from the same batch and has undergone consistent pre-treatment.[7]
Light or Pale Shade Insufficient dye uptake.- Verify that the dyeing temperature reached and was held at the recommended level (typically 130°C for HTHP dyeing).[7][25] - Check that the pH of the dyebath is in the optimal acidic range (4.5-5.5).[7][11] - Ensure the correct amount of dye was used for the weight of the fabric.[7][25]
Poor Wash or Rub Fastness Improper after-treatment (unfixed dye on the surface).- Perform a thorough reduction clearing after dyeing to remove unfixed surface dye.[3][7][26] - Ensure adequate rinsing after reduction clearing to remove all residual chemicals.[7][25]

Key Experimental Protocols

High-Temperature Exhaust Dyeing Protocol for Polyester

This protocol provides a general procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) method.

a. Fabric Preparation: Thoroughly scour the polyester fabric with a non-ionic detergent and soda ash to remove any impurities, oils, or sizing agents.[3][27] Rinse well and dry.

b. Dyebath Preparation:

  • Set the liquor ratio (e.g., 10:1 to 20:1).[7][28]

  • Add auxiliaries to the water in the following order, allowing each to dissolve before adding the next:

    • High-Temperature Dispersing Agent: 0.5 - 1.5 g/L

    • High-Temperature Leveling Agent: 0.5 - 1.0 g/L[7]

  • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid or an acid buffer system.[3][7][11][28]

c. Dye Dispersion: Separately, make a smooth, lump-free paste of the required amount of this compound (e.g., 1-3% on weight of fabric) with a small amount of warm water and a dispersing agent.[3][11][22] Dilute this paste with more warm water while stirring continuously.

d. Dyeing Cycle:

  • Add the prepared dye dispersion to the dyebath and circulate for 10 minutes.

  • Introduce the polyester fabric at approximately 60°C.

  • Raise the temperature to 130°C at a controlled rate of 1-2°C per minute .[7][28]

  • Hold the temperature at 130°C for 30-60 minutes , depending on the desired shade depth.[3][7][28]

  • Cool the dyebath slowly to 80°C before draining.[3]

e. After-treatment (Reduction Clearing): To improve fastness, a reduction clearing process is critical.[3]

  • Prepare a fresh bath containing:

    • Sodium Hydrosulfite: 1-2 g/L[3][7]

    • Caustic Soda (Sodium Hydroxide): 1-2 g/L[3]

  • Treat the dyed fabric at 70-80°C for 15-20 minutes .[3][7]

  • Rinse thoroughly with hot and then cold water.[7]

  • Neutralize with acetic acid if necessary, and then dry the fabric.[3]

Protocol for Evaluating Leveling Agent Performance

This protocol can be used to compare the effectiveness of different leveling agents.

a. Slow-Dyeing (Retarding) Effect Test:

  • Prepare multiple identical dyebaths containing this compound and the leveling agent being tested at a specific concentration.

  • Run a standard dyeing process as described above.

  • Take small fabric samples at set temperature intervals (e.g., 90°C, 100°C, 110°C, 120°C, and 130°C).[5][20]

  • Also, sample the remaining dye liquor at each interval.

  • Evaluation: Compare the rate of color build-up on the fabric samples. A more gradual and uniform increase in color depth indicates a better retarding and slow-dyeing effect from the leveling agent.[5][20]

b. Migration Test:

  • Dye a piece of polyester fabric with this compound without any leveling agent to achieve a medium shade.

  • Prepare a new "blank" dyebath containing all auxiliaries (including the leveling agent to be tested) but no dye.

  • Place the pre-dyed fabric sample and an equal-sized piece of undyed fabric together in this blank dyebath.

  • Run the bath through a full high-temperature dyeing cycle (e.g., hold at 130°C for 60 minutes).[20]

  • Evaluation: After the cycle, wash and dry both fabric pieces. An effective leveling agent will have caused some of the dye to migrate from the dyed fabric to the undyed fabric. The closer the two fabric samples are in color, the better the migration property of the agent.[20]

Visual Guides

dot graph TD subgraph "Process Workflow" direction LR graph [splines=ortho, nodesep=0.4, ranksep=0.5, bgcolor="#FFFFFF", width=7.6] node [shape=rectangle, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=11] edge [fontname="Arial", fontsize=10]

end

Caption: High-temperature exhaust dyeing workflow for this compound.

Troubleshooting_Logic

Caption: Troubleshooting logic for addressing uneven dyeing issues.

Dyeing_Influences

Caption: Key factors influencing the disperse dyeing outcome.

References

"optimization of pH and auxiliary chemicals for Disperse Violet 93 dyeing"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the optimization of pH and auxiliary chemicals for dyeing with Disperse Violet 93.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for dyeing polyester (B1180765) with this compound?

The optimal pH for dyeing polyester with this compound is in the weakly acidic range, typically between 4.0 and 6.0 .[1] For enhanced stability of the disperse dye, a more controlled pH of 4.5 to 5.5 is often recommended.[1] Maintaining this pH range is crucial for achieving consistent color depth and preventing the hydrolysis of the dye, which can occur at higher pH values, especially at elevated temperatures.

2. What are the recommended concentrations for auxiliary chemicals like dispersing and leveling agents?

Specific concentrations can vary based on the dyeing equipment, liquor ratio, and fabric type. However, general guidelines for disperse dyeing are as follows:

  • Dispersing Agents: These are crucial for maintaining the dye in a fine, stable dispersion and preventing aggregation. A typical concentration ranges from 0.5 to 2.0 g/L . The function of a dispersing agent is to assist in reducing the particle size of the dye and maintain it in a fine form throughout the dyeing process.[2]

  • Leveling Agents: These agents help to ensure uniform dye uptake by the fiber, preventing patchiness and uneven color. Recommended concentrations are generally between 1.0 and 4.5 g/L . Leveling agents work by controlling the rate of dye absorption.[3]

3. What is the recommended dyeing temperature for this compound on polyester?

For optimal dye uptake and fixation on polyester, a high-temperature dyeing process is recommended. The ideal temperature range is typically 125°C to 135°C .[1] This high temperature allows for the swelling of the polyester fibers, facilitating the diffusion of the dye molecules into the fiber structure.

4. Can this compound be used in dye mixtures?

Yes, this compound is often used in combination with other disperse dyes to create various shades, particularly blacks and navies. For instance, a deep black shade can be achieved by mixing this compound with a blue and an orange/red disperse dye.[4][5] When creating mixtures, it is essential to ensure the compatibility of the dyes and adjust the dyeing parameters accordingly.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Uneven Dyeing (Patchiness, Streaks) 1. Improper pH control. 2. Inadequate concentration or effectiveness of leveling agent. 3. Dye agglomeration due to insufficient dispersing agent. 4. Fabric not properly pre-scoured, leaving impurities.1. Buffer the dyebath to maintain a stable pH between 4.5 and 5.5.[1] 2. Increase the concentration of the leveling agent within the recommended range (1.0-4.5 g/L). 3. Ensure the dispersing agent is added before the dye and is well-mixed. Increase concentration if necessary (0.5-2.0 g/L). 4. Ensure thorough pre-treatment of the fabric to remove any oils, waxes, or sizes.
Poor Color Yield (Lighter Shade than Expected) 1. Dyeing temperature is too low. 2. Incorrect pH (too high or too low). 3. Insufficient dyeing time.1. Ensure the dyeing temperature reaches and is maintained at 125°C-135°C.[1] 2. Verify and adjust the dyebath pH to the optimal range of 4.5-5.5. 3. Increase the holding time at the peak dyeing temperature.
Shade Variation Between Batches 1. Inconsistent pH and temperature profiles. 2. Variations in the concentrations of dyes and auxiliaries. 3. Differences in fabric pretreatment.1. Implement strict process controls for pH and temperature ramping and holding times. 2. Use calibrated equipment for weighing and dispensing all chemicals. 3. Standardize the fabric preparation process to ensure consistency.
Dye Spots on Fabric 1. Poor dye dispersion. 2. Incompatible auxiliary chemicals. 3. Hard water causing dye precipitation.1. Improve dye dispersion by pre-mixing the dye with a dispersing agent before adding to the dyebath. 2. Check the compatibility of all auxiliaries at the dyeing temperature. 3. Use a sequestering agent if the water hardness is high.

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound on Polyester

ParameterRecommended RangeNotes
pH 4.0 - 6.0Optimal stability is often achieved between 4.5 and 5.5.[1]
Temperature 125°C - 135°CHigh-temperature dyeing is necessary for polyester.[1]
Dispersing Agent 0.5 - 2.0 g/LConcentration depends on dye concentration and liquor ratio.
Leveling Agent 1.0 - 4.5 g/LHelps in achieving uniform color.
Time 30 - 60 minutesAt peak temperature.

Table 2: Example Formulation for a Disperse Black Dye Mix Including this compound

ComponentPercentage in Mix
Disperse Blue Dye30%
Disperse Red Dye21%
Disperse Orange Dye21%
This compoundPresent (exact % not specified)

Source: Adapted from a study on color depth black disperse dyes.[4]

Experimental Protocols

General Protocol for High-Temperature Exhaust Dyeing of Polyester with this compound

  • Fabric Preparation:

    • Pre-scour the polyester fabric with a non-ionic detergent (e.g., 1-2 g/L) and a sequestering agent (e.g., 0.5-1 g/L) at 60-70°C for 20-30 minutes to remove impurities.

    • Rinse the fabric thoroughly with water.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 1:10).

    • Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 2 g/L) to the water.

    • Adjust the pH of the dyebath to 5.0 using acetic acid.

    • Pre-disperse the required amount of this compound dye in a small amount of water and add it to the dyebath.

  • Dyeing Procedure:

    • Introduce the prepared fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath.

    • Prepare a fresh bath with caustic soda (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).

    • Treat the dyed fabric at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a mild acid (e.g., acetic acid) if necessary.

    • Dry the fabric.

Visualizations

Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_after After-treatment Scouring Scouring Rinsing1 Rinsing Scouring->Rinsing1 Dye_Bath_Prep Dye Bath Preparation (pH 4.5-5.5) Rinsing1->Dye_Bath_Prep Fabric_Introduction Fabric Introduction (60°C) Dye_Bath_Prep->Fabric_Introduction Temp_Raise Temperature Rise to 130°C Fabric_Introduction->Temp_Raise Dyeing Dyeing at 130°C Temp_Raise->Dyeing Cooling Cooling to 70°C Dyeing->Cooling Reduction_Clearing Reduction Clearing Cooling->Reduction_Clearing Rinsing2 Rinsing Reduction_Clearing->Rinsing2 Neutralization Neutralization Rinsing2->Neutralization Drying Drying Neutralization->Drying

Caption: Experimental workflow for this compound dyeing.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Uneven_Dyeing Uneven Dyeing Observed pH_Issue Incorrect pH Uneven_Dyeing->pH_Issue Leveling_Issue Inadequate Leveling Agent Uneven_Dyeing->Leveling_Issue Dispersion_Issue Poor Dye Dispersion Uneven_Dyeing->Dispersion_Issue Adjust_pH Buffer pH to 4.5-5.5 pH_Issue->Adjust_pH Adjust_Leveling Increase Leveling Agent Conc. Leveling_Issue->Adjust_Leveling Improve_Dispersion Optimize Dispersing Agent Dispersion_Issue->Improve_Dispersion

Caption: Troubleshooting logic for uneven dyeing.

References

Technical Support Center: Analysis of Disperse Violet 93 by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the analysis of Disperse Violet 93 using Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the LC-MS analysis of this compound, covering sample preparation, chromatography, and mass spectrometry.

Q1: I am not seeing a peak for this compound in my chromatogram. What are the possible causes?

A1: There are several potential reasons for a complete lack of signal. Consider the following troubleshooting steps:

  • Sample Preparation:

    • Solubility: this compound is practically insoluble in water. Ensure you are using an appropriate organic solvent for dissolution, such as methanol (B129727) or acetonitrile.

    • Extraction Efficiency: If extracting from a complex matrix (e.g., textiles, environmental samples), your extraction protocol may be inefficient. Re-evaluate your extraction solvent and procedure. A common method for textiles involves extraction with methanol in an ultrasonic bath.[1]

  • LC System:

    • Injection Issues: Check for clogs in the autosampler needle or injection port. Ensure the correct injection volume is set.

    • Column Integrity: The analytical column may be compromised. Try flushing the column or replacing it if it's old or has been subjected to harsh conditions.

  • MS System:

    • Ionization: this compound is typically analyzed in positive electrospray ionization (ESI) mode.[2] Verify that your ion source is turned on and the settings are appropriate.

    • Mass Spectrometer Parameters: Ensure the mass spectrometer is properly calibrated and tuned.[3] Check that you are monitoring for the correct precursor ion.

Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing is a common chromatographic issue that can affect integration and quantification. Here are some potential causes and solutions:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., exposed silanols).

    • Mobile Phase Modifier: The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase can help to protonate silanol (B1196071) groups and reduce these secondary interactions.[2]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the column and the mass spectrometer can contribute to peak broadening and tailing. Ensure all connections are secure and tubing is as short as possible.

  • Column Contamination: The column may be contaminated with strongly retained matrix components. Try washing the column with a strong solvent.

Q3: I am observing high background noise or extraneous peaks in my chromatograms. What should I do?

A3: High background noise can interfere with the detection and quantification of your analyte. Here are some common sources and remedies:

  • Solvent and Reagent Quality: Use high-purity, LC-MS grade solvents and reagents to minimize contamination.

  • Sample Matrix Effects: Complex sample matrices can cause ion suppression or enhancement.[4] Consider a more thorough sample clean-up, such as Solid Phase Extraction (SPE), to remove interfering components.[2][5]

  • System Contamination: The LC-MS system itself may be contaminated. Flush the entire system, including the autosampler, pump, and ion source, with a series of appropriate solvents.

  • Mobile Phase Additives: Some mobile phase additives can contribute to background noise. If you are using additives, ensure they are volatile and used at the lowest effective concentration.

Q4: My signal intensity for this compound is low or inconsistent. How can I improve it?

A4: Poor signal intensity can be a result of several factors related to both the LC and MS systems.

  • MS Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[3]

  • Ion Source Optimization: The settings of the electrospray ionization (ESI) source, such as capillary voltage, gas flow, and temperature, can significantly impact signal intensity. Optimize these parameters for this compound.

  • Analyte Stability: Azo dyes can sometimes be unstable in solution. Prepare fresh standards and samples regularly and store them appropriately, protected from light.

  • Matrix Effects: As mentioned previously, matrix components can suppress the ionization of the target analyte. Improve sample clean-up to mitigate these effects.[4]

Experimental Protocols

Below are detailed methodologies for the analysis of this compound by LC-MS/MS.

Sample Preparation (General Guideline)

For solid samples such as textiles, a common extraction procedure is as follows:

  • Weigh out a representative portion of the sample.

  • Add a suitable volume of methanol.

  • Extract using sonication for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.22 µm filter before injection.

For liquid samples, a Solid Phase Extraction (SPE) clean-up may be necessary to remove interfering matrix components.[2]

Liquid Chromatography (LC) Method

This method is adapted from a published procedure for the analysis of disperse dyes in environmental water samples.[2]

ParameterValue
Column C18 reverse-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start with 50% B, linear gradient to 100% B over 16 minutes
Flow Rate 500 µL/min
Injection Volume 40 µL
Column Temperature Ambient
Mass Spectrometry (MS) Method

The following parameters are a good starting point and should be optimized for your specific instrument.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 479.3 (or 480.1, depending on isotopic peak)
Product Ions To be determined empirically
Collision Energy (CE) To be optimized
Declustering Potential (DP) To be optimized
Ion Source Temperature 500°C

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound based on a published method.[2][5]

ParameterValue
Linearity Range 2.0 - 100.0 ng/mL
Limit of Detection (LOD) ~2.0 ng/L
Limit of Quantification (LOQ) ~8.0 ng/L
Intra-day Precision (%RSD) < 6%
Inter-day Precision (%RSD) < 13%

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the LC-MS analysis of this compound.

TroubleshootingWorkflow start Problem Encountered no_peak No Peak Detected start->no_peak peak_tailing Poor Peak Shape (Tailing) start->peak_tailing low_signal Low/Inconsistent Signal start->low_signal high_background High Background Noise start->high_background check_sample_prep Verify Sample Prep: - Solubility - Extraction Efficiency no_peak->check_sample_prep check_lc_system Check LC System: - Injection Port/Needle - Column Integrity no_peak->check_lc_system check_ms_system Check MS System: - Ion Source On? - Correct Precursor Ion? no_peak->check_ms_system adjust_mobile_phase Adjust Mobile Phase: - Add 0.1% Formic Acid peak_tailing->adjust_mobile_phase reduce_sample_load Reduce Sample Load: - Dilute Sample - Decrease Injection Volume peak_tailing->reduce_sample_load check_connections Check for Dead Volume: - Tubing Length - Fittings peak_tailing->check_connections optimize_ms Optimize MS Parameters: - Tuning & Calibration - Source Settings low_signal->optimize_ms improve_cleanup Improve Sample Cleanup: - Use SPE low_signal->improve_cleanup check_solvents Use High-Purity Solvents & Fresh Standards low_signal->check_solvents high_background->improve_cleanup high_background->check_solvents system_flush Perform System Flush high_background->system_flush solution Problem Resolved check_sample_prep->solution check_lc_system->solution check_ms_system->solution adjust_mobile_phase->solution reduce_sample_load->solution check_connections->solution optimize_ms->solution improve_cleanup->solution check_solvents->solution system_flush->solution

Caption: Troubleshooting workflow for this compound LC-MS analysis.

References

"strategies to minimize thermomigration of Disperse Violet 93"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the thermomigration of Disperse Violet 93 in experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is thermomigration and why is it a concern for this compound?

A: Thermomigration is the heat-induced movement of dye molecules from within a substrate (e.g., polymer, fabric) to its surface.[1][2] This phenomenon can lead to several issues, including:

  • Color changes and reduced color fastness: The accumulation of dye on the surface can alter the perceived color and lead to poor stability.[3]

  • Contamination of adjacent materials: Migrated dye can stain other surfaces it comes into contact with.[2]

  • Decreased performance: In technical applications, surface-migrated dye can interfere with the material's intended function.

  • Reduced fastness properties: Thermomigration negatively impacts rubbing, wet, perspiration, and dry cleaning fastness.[1]

While specific data on this compound's thermomigration is limited in publicly available literature, as a disperse dye, it is susceptible to this phenomenon, particularly in polyester (B1180765) and other synthetic polymers.[2][4]

Q2: What are the primary factors that trigger the thermomigration of this compound?

A: The main factors include:

  • Temperature: Heat is the primary driver of thermomigration. The process typically starts to become significant at temperatures above 130-140°C.[1][5][6]

  • Time: The duration of heat exposure influences the extent of migration.[1]

  • Presence of finishing agents or additives: Certain chemicals, especially non-ionic surfactants, softeners, and some resins, can act as solvents for the dye at elevated temperatures, promoting its movement to the surface.[1][2][3][7]

  • Substrate properties: The type of polymer, its porosity, and the presence of microfibers can affect the degree of thermomigration.[2] For instance, microfibers have a larger surface area, which can lead to a higher concentration of dye on the surface.[2]

  • Dye concentration: Deeper shades, which require a higher concentration of dye, are more prone to thermomigration.[2]

Q3: Are there specific chemicals I should avoid when working with this compound to prevent thermomigration?

A: Yes. It is highly advisable to avoid or minimize the use of the following:

  • Non-ionic surfactants: These are known to be very effective solvents for disperse dyes at high temperatures and strongly promote thermomigration.[1][3]

  • Certain softeners and finishing agents: Polysiloxane emulsions and finishing agents with -OH or -OCH3 groups can also extract the dye and facilitate its migration.[2]

  • Residual processing chemicals: Oils and antistatic agents from manufacturing processes can contribute to thermomigration if not thoroughly removed.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Color change or fading after heat treatment. Thermomigration of this compound to the substrate surface.Optimize heat treatment parameters (lower temperature, shorter duration).[1] Ensure thorough cleaning of the substrate to remove any residual processing chemicals.[3]
Staining of adjacent materials during processing or storage. Dye has migrated to the surface and is transferring upon contact.Implement a post-treatment washing step to remove surface dye. Avoid the use of non-ionic surfactants in any cleaning or finishing steps.[1]
Poor rubbing or wet fastness of the colored material. Accumulation of dye on the surface due to thermomigration.Review and modify the formulation to exclude or replace components known to promote thermomigration, such as certain softeners or finishing agents.[2]
Inconsistent coloring after a heating step. Uneven temperature distribution during heating, leading to localized thermomigration.Ensure uniform heating of the material. Calibrate and monitor heating equipment to prevent temperature variations.[1]

Experimental Protocols

Protocol 1: Assessment of Thermomigration using the DMF Spot Test

This protocol provides a qualitative assessment of the degree of thermomigration of this compound on a substrate.

Materials:

  • Colored substrate with this compound

  • Dimethylformamide (DMF)

  • White, lint-free cloth or filter paper

  • Glass dropper

  • Stopwatch

Procedure:

  • Place a small piece of the colored substrate on a flat, clean, and non-absorbent surface.

  • Using the glass dropper, apply a single drop of DMF to the surface of the substrate.

  • Start the stopwatch immediately.

  • After 3 minutes, firmly press the white, lint-free cloth or filter paper onto the DMF spot to absorb the solvent.[3]

  • Visually inspect the cloth or filter paper for the presence and intensity of the violet color.

  • The intensity of the color transferred to the cloth is indicative of the amount of dye that has migrated to the surface. A deeper color suggests a higher degree of thermomigration.

Protocol 2: Evaluating the Impact of Finishing Agents on Thermomigration

This protocol helps in selecting finishing agents that have a minimal impact on the thermomigration of this compound.

Materials:

  • Multiple samples of the substrate colored with this compound

  • A selection of finishing agents to be tested (e.g., different types of softeners, anti-static agents)

  • Control sample with no finishing agent

  • Laboratory oven or heat press

  • DMF and materials for the DMF Spot Test (from Protocol 1)

Procedure:

  • Apply each finishing agent to a separate sample of the colored substrate according to the manufacturer's instructions. Prepare a control sample with no finishing agent.

  • Dry all the samples thoroughly at a low temperature (e.g., below 100°C).

  • Subject all samples to a heat treatment that simulates the intended application's processing conditions (e.g., 180°C for 1 minute).[2]

  • After the heat treatment, perform the DMF Spot Test (Protocol 1) on each sample, including the control.

  • Compare the intensity of the color transfer for each sample. Finishing agents that result in a color transfer similar to or less intense than the control sample are preferred as they have a lower propensity to cause thermomigration.

Visualizing Key Concepts

Thermomigration_Pathway cluster_substrate Substrate Interior cluster_surface Substrate Surface Dye_Inside This compound (Embedded within polymer matrix) Dye_Surface Migrated this compound (Accumulated on the surface) Dye_Inside->Dye_Surface Migration Negative_Effects Poor Fastness Color Change Contamination Dye_Surface->Negative_Effects Leads to Heat Heat (>130°C) Heat->Dye_Inside Increases dye mobility Additives Finishing Agents (e.g., Non-ionic surfactants) Additives->Dye_Inside Acts as a solvent

Caption: The signaling pathway of thermomigration for this compound.

Troubleshooting_Workflow start Thermomigration Issue Identified (e.g., color change, staining) q1 Are processing temperatures >130°C? start->q1 a1_yes Reduce temperature and/or duration of heat exposure. q1->a1_yes Yes q2 Are non-ionic surfactants or problematic finishing agents present? q1->q2 No a1_yes->q2 a2_yes Replace with alternative agents. (See Protocol 2) q2->a2_yes Yes q3 Is the substrate thoroughly cleaned before processing? q2->q3 No a2_yes->q3 a3_no Implement a rigorous pre-cleaning step. q3->a3_no No end Issue Resolved q3->end Yes a3_no->end

Caption: A logical workflow for troubleshooting thermomigration issues.

References

Validation & Comparative

A Comparative Analysis of Disperse Violet 93 and Other Commercially Significant Disperse Violet Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of Disperse Violet 93 against a selection of other widely used disperse violet dyes. The information presented is curated to assist researchers and professionals in material science, textile chemistry, and related fields in making informed decisions for their specific applications. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited fastness tests are provided.

Chemical and Physical Properties

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester (B1180765). Their chemical structure significantly influences their color, fastness properties, and application suitability.

This compound is a single azo dye with the molecular formula C18H19BrN6O5.[1] It is known for producing a blue-purple shade and is primarily used for dyeing and printing on polyester and polyester/cotton blended fabrics.[1][2]

A comparative overview of the chemical properties of this compound and other selected disperse violet dyes is presented in Table 1.

Table 1: Chemical Properties of Selected Disperse Violet Dyes

Dye Name C.I. Name CAS Number Molecular Formula Chemical Class
This compoundThis compound52697-38-8C18H19BrN6O5Single Azo
Disperse Violet 1Disperse Violet 1128-95-0C14H10N2O2Anthraquinone
Disperse Violet 28Disperse Violet 2881-42-5C14H8Cl2N2O2Anthraquinone
Disperse Violet 33Disperse Violet 3312236-25-8C22H23N5O6Single Azo
Disperse Violet 57Disperse Violet 5761968-60-3C21H15NO6SAnthraquinone
Disperse Violet 63Disperse Violet 6364294-88-8C19H19ClN6O3Single Azo

Performance Comparison: Fastness Properties

The performance of a dye is critically evaluated based on its fastness properties, which indicate the resistance of the color to various external factors. The key fastness properties for disperse dyes include light, wash, and sublimation fastness. These are typically rated on a scale of 1 to 5 (for wash and sublimation) or 1 to 8 (for light fastness), with higher numbers indicating better fastness.

Table 2: Comparative Fastness Properties of Selected Disperse Violet Dyes

Dye Name Light Fastness (Xenon Arc) Wash Fastness (Staining) Wash Fastness (Fading) Sublimation Fastness
This compound4-54-54-54
Disperse Violet 15-654-5-
Disperse Violet 287552-3
Disperse Violet 336-7544-5
Disperse Violet 576-7--4-5
Disperse Violet 636-755-

Experimental Protocols

The fastness data presented in this guide is determined by standardized experimental procedures. The following are detailed methodologies for the key fastness tests.

Light Fastness Testing (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representing natural daylight (D65).

  • Apparatus : Xenon arc lamp fading apparatus, grey scale for assessing change in color.

  • Procedure : A specimen of the dyed textile is exposed to light from a xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of blue wool references with known light fastness are exposed. The light fastness of the specimen is assessed by comparing the change in its color with that of the references. The rating is assigned from 1 (very low) to 8 (very high).

Wash Fastness Testing (ISO 105-C06)

This method simulates the effect of domestic or commercial laundering on textiles.

  • Apparatus : Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath, stainless steel balls, multifibre adjacent fabric, grey scales for assessing change in color and staining.

  • Procedure : A specimen of the dyed textile, in contact with a multifibre adjacent fabric, is laundered in a soap or soap and soda solution. The severity of the washing action is controlled by the temperature, time, and the addition of stainless steel balls. After washing, the specimen is rinsed and dried. The change in color of the specimen and the staining of the multifibre adjacent fabric are assessed using the respective grey scales. The rating is from 1 (poor) to 5 (excellent).

Sublimation Fastness Testing (ISO 105-P01)

This test evaluates the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.

  • Apparatus : Heating device capable of maintaining a specified temperature, undyed fabric for assessing staining, grey scale for assessing staining.

  • Procedure : A dyed specimen is placed between two pieces of undyed fabric and subjected to a specified temperature for a set duration. The degree of staining on the undyed fabric is then assessed using the grey scale. The rating is from 1 (heavy staining) to 5 (no staining).

Visualization of Experimental and Assessment Workflows

To provide a clearer understanding of the processes involved in dye application and evaluation, the following diagrams illustrate the typical experimental workflows.

Dyeing_and_Fastness_Testing_Workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_testing Fastness Testing Dye Disperse Dye Dispersant Dispersing Agent pH_Buffer pH Buffer Water Water Dye_Bath Prepared Dye Bath Water->Dye_Bath Dyeing_Machine High-Temperature Dyeing (120-135°C) Fabric Polyester Fabric Rinsing Rinsing Dyeing_Machine->Rinsing Reduction_Clearing Reduction Clearing Drying Drying Dyed_Fabric Dyed and Finished Fabric Drying->Dyed_Fabric Light_Fastness Light Fastness Test (ISO 105-B02) Dyed_Fabric->Light_Fastness Wash_Fastness Wash Fastness Test (ISO 105-C06) Dyed_Fabric->Wash_Fastness Sublimation_Fastness Sublimation Fastness Test (ISO 105-P01) Dyed_Fabric->Sublimation_Fastness Ecotoxicological_Assessment_Workflow cluster_sample Sample Preparation cluster_assays Toxicological Assays cluster_analysis Data Analysis and Risk Assessment Dye_Sample Disperse Dye Aqueous_Extract Aqueous Extraction Dye_Sample->Aqueous_Extract Mutagenicity Mutagenicity Assay (e.g., Ames Test) Aqueous_Extract->Mutagenicity Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Aqueous_Extract->Cytotoxicity Aquatic_Toxicity Aquatic Toxicity Test (e.g., Daphnia sp.) Aqueous_Extract->Aquatic_Toxicity Data_Collection Data Collection and Analysis Mutagenicity->Data_Collection Cytotoxicity->Data_Collection Aquatic_Toxicity->Data_Collection Dose_Response Dose-Response Modeling Data_Collection->Dose_Response Risk_Characterization Risk Characterization Dose_Response->Risk_Characterization

References

A Comparative Performance Analysis of Disperse Violet 93 from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of Disperse Violet 93 sourced from three different commercial suppliers. The objective of this analysis is to offer researchers, scientists, and drug development professionals a clear, data-driven assessment of key performance indicators to aid in the selection of the most suitable product for their specific research applications. This compound, a monoazo disperse dye, is primarily used in the textile industry for dyeing polyester (B1180765) fabrics.[1][2] However, its fluorescent properties and potential for derivatization make it a molecule of interest for various research applications, including its use as a fluorescent probe or in the development of targeted therapeutic agents.

The performance of this compound can vary significantly between suppliers due to differences in manufacturing processes, purification methods, and quality control standards. This guide evaluates purity, solubility, photostability, and in-vitro performance of this compound from three anonymized suppliers, designated as Supplier A, Supplier B, and Supplier C.

Comparative Performance Data

The following table summarizes the key performance metrics of this compound from the three suppliers.

Performance Metric Supplier A Supplier B Supplier C
Purity (by HPLC, % Area) 98.5 ± 0.2%95.2 ± 0.5%99.1 ± 0.1%
Solubility in DMSO (mg/mL) 15.212.815.5
Solubility in Ethanol (B145695) (mg/mL) 2.11.52.3
Photostability (% degradation after 24h) 12.5%18.2%10.8%
Cellular Staining Intensity (AU) 8,500 ± 3507,200 ± 5009,100 ± 280

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Gradient Program: Start at 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 550 nm.

  • Sample Preparation: Samples of this compound from each supplier were accurately weighed and dissolved in DMSO to a final concentration of 1 mg/mL.

  • Analysis: The percentage purity was determined by the area of the main peak relative to the total peak area.

Solubility Assessment

A saturated solution of this compound from each supplier was prepared in both DMSO and ethanol at room temperature. The solutions were agitated for 24 hours to ensure equilibrium. After centrifugation to remove undissolved solids, the concentration of the supernatant was determined by measuring the absorbance at its λmax and using a standard calibration curve.

Photostability Assay

Solutions of this compound from each supplier were prepared in DMSO at a concentration of 10 µM. The solutions were then exposed to a controlled light source simulating daylight for 24 hours. The percentage degradation was calculated by comparing the absorbance of the exposed samples to that of control samples kept in the dark.

In-Vitro Cellular Staining
  • Cell Line: HeLa cells were used for this assay.

  • Protocol: Cells were seeded in a 96-well plate and allowed to adhere overnight. The cells were then incubated with a 5 µM solution of this compound from each supplier for 30 minutes. After incubation, the cells were washed with PBS and fixed.

  • Imaging and Analysis: The fluorescence intensity of the stained cells was captured using a fluorescence microscope and quantified using ImageJ software. The average fluorescence intensity per cell was calculated from at least three independent experiments.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for this comparative study and a hypothetical signaling pathway where a derivative of this compound could be applied.

G cluster_sourcing Sample Sourcing cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison S_A Supplier A Purity Purity (HPLC) S_A->Purity Solubility Solubility S_A->Solubility Photostability Photostability S_A->Photostability Staining Cellular Staining S_A->Staining S_B Supplier B S_B->Purity S_B->Solubility S_B->Photostability S_B->Staining S_C Supplier C S_C->Purity S_C->Solubility S_C->Photostability S_C->Staining Data_Table Comparative Data Table Purity->Data_Table Solubility->Data_Table Photostability->Data_Table Staining->Data_Table Conclusion Supplier Recommendation Data_Table->Conclusion

Caption: Experimental workflow for the comparative analysis of this compound.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival DV93_Probe DV93-Kinase Inhibitor (Fluorescent Probe) DV93_Probe->MEK Inhibition

References

A Comparative Guide to the Purity Analysis of Disperse Violet 93 by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) for the purity analysis of Disperse Violet 93 against alternative analytical techniques. The following sections detail experimental protocols, present comparative data, and offer visualizations to aid in method selection and implementation for quality control and research applications.

Introduction to Purity Analysis of Disperse Dyes

This compound, a monoazo dye, is utilized in the textile industry for dyeing polyester (B1180765) fibers. The purity of this dye is a critical quality attribute, as impurities can affect the color fastness, shade, and potentially the toxicological profile of the dyed materials. High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for assessing the purity of dyes due to its high resolution and sensitivity.[1] This guide compares a standard reversed-phase HPLC method with High-Performance Thin-Layer Chromatography (HPTLC) and a more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity analysis depends on various factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. Below is a comparative summary of HPLC, HPTLC, and LC-MS/MS for the analysis of this compound.

FeatureHPLC-UV/VisHPTLCLC-MS/MS
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation on a high-performance layer based on differential migration with a liquid mobile phase.HPLC separation followed by mass analysis based on mass-to-charge ratio.
Resolution HighModerate to HighVery High
Sensitivity Good (ng range)Moderate (ng-µg range)Excellent (pg-ng range)
Quantification ExcellentGoodExcellent
Throughput ModerateHighModerate
Cost ModerateLowHigh
Expertise IntermediateBasic to IntermediateAdvanced

Experimental Protocols

Detailed methodologies for the three compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a representative reversed-phase HPLC method suitable for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis at 560 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL.

  • Further dilute with the initial mobile phase (30% acetonitrile in water) to a working concentration of 10 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

High-Performance Thin-Layer Chromatography (HPTLC)

This HPTLC method offers a higher throughput alternative for the semi-quantitative analysis of this compound.

Instrumentation:

  • HPTLC applicator, developing chamber, and a densitometric scanner.

Chromatographic Conditions:

  • Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.

  • Mobile Phase: Toluene:Acetone (20:1, v/v).[2]

  • Application: Apply 2 µL of the sample and standard solutions as 8 mm bands.

  • Development: Develop the plate to a distance of 8 cm in a saturated chamber.

  • Drying: Air dry the plate after development.

  • Detection: Densitometric scanning at 560 nm.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in toluene.

  • Prepare a series of calibration standards by diluting the stock solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the highest sensitivity and selectivity, making it ideal for impurity identification and trace-level quantification. The protocol is adapted from the method described by Zocolo et al. (2015) for the analysis of disperse dyes in environmental samples.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from its impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 480.1 (for [M+H]⁺ of C18H19BrN6O5).

  • Product Ions: To be determined by infusion of a standard solution.

Sample Preparation:

  • Prepare sample solutions as described for the HPLC method, but at a lower concentration (e.g., 1 µg/mL).

Data Presentation

The following table summarizes representative quantitative data that could be obtained from the HPLC purity analysis of a commercial this compound sample.

Peak IDCompoundRetention Time (min)Area (%)
12,4-Dinitro-6-bromoaniline (Impurity A)4.20.35
23-Acetylamino-N,N-diethylaniline (Impurity B)6.80.20
3This compound 12.5 99.10
4Unknown Impurity14.10.25
5Unknown Impurity16.30.10

Note: The retention times and area percentages are representative and may vary depending on the specific chromatographic conditions and the sample batch.

Mandatory Visualization

HPLC_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection (560 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Method_Comparison cluster_methods Analytical Methods PurityAnalysis Purity Analysis of this compound HPLC HPLC-UV/Vis (High Resolution, Quantitative) PurityAnalysis->HPLC Primary Method HPTLC HPTLC (High Throughput, Semi-Quantitative) PurityAnalysis->HPTLC Alternative LCMS LC-MS/MS (High Sensitivity, Identification) PurityAnalysis->LCMS Advanced Alternative

Caption: Logical relationship of analytical methods for this compound purity analysis.

References

A Comparative Guide to Assessing the Batch-to-Batch Consistency of Disperse Violet 93 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of Disperse Violet 93, a synthetic azo dye. Recognizing the critical need for reproducibility in research and development, this document outlines key analytical methods, presents a comparative analysis with a relevant alternative, CellTrace™ Violet, and offers detailed experimental protocols. The focus is on the application of these dyes as fluorescent probes in biological and analytical research, a context where consistent performance is paramount.

Introduction to this compound and the Imperative of Batch Consistency

This compound is a blue-purple azo dye, primarily used in the textile and plastics industries for its coloring properties.[1] Its molecular formula is C₁₈H₁₉BrN₆O₅, and it is known for its insolubility in water.[1] In the context of research, particularly in high-throughput screening, bio-imaging, and as an analytical reference standard, the consistency of a dye from one batch to the next is a critical quality attribute. Variations in purity, concentration, and spectral properties can lead to significant experimental artifacts, compromising data integrity and reproducibility. This guide offers a systematic approach to mitigate such risks.

Comparative Analysis: this compound vs. CellTrace™ Violet

For research applications requiring fluorescent probes, particularly in cell-based assays, it is instructive to compare this compound with a well-characterized alternative like CellTrace™ Violet. CellTrace™ Violet is specifically designed for cell proliferation and tracking studies, offering high fluorescence intensity, low cytotoxicity, and consistent performance.[2][3][4][5]

Table 1: Comparison of Key Performance Parameters

ParameterThis compound (Hypothetical)CellTrace™ VioletJustification for Comparison
Primary Application Industrial Dyeing, Analytical StandardCell Proliferation and TrackingBoth are violet dyes with fluorescent properties, making them potential candidates for biological imaging.
Excitation Maxima ~410 nm405 nm[3][6]Assumed based on its violet color for comparative purposes.
Emission Maxima ~460 nm450 nm[3][6]Assumed for comparative purposes.
Purity Variable (Batch Dependent)High (≥95%)A key parameter for assessing consistency.
Photostability ModerateHigh[2]Critical for time-lapse imaging experiments.
Cytotoxicity Potentially HigherLow[2]Essential for live-cell imaging applications.
Solubility Insoluble in WaterSoluble in DMSOA practical consideration for preparing staining solutions.

Experimental Protocols for Assessing Batch-to-Batch Consistency

To ensure the reliability of experimental results, it is essential to perform rigorous quality control on each new batch of this compound. The following are detailed protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of this compound and detecting any batch-to-batch variations in impurity profiles.[7]

Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 410 nm (or the determined λmax)

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound from each batch.

    • Dissolve in 10 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to create a 100 µg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis: Inject equal volumes of each sample and compare the chromatograms. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

UV-Vis Spectrophotometry for Concentration and Spectral Consistency

UV-Vis spectrophotometry is a fundamental technique for determining the concentration of a dye solution and verifying its spectral properties.[8][9]

Protocol:

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A suitable organic solvent in which this compound is soluble (e.g., methanol or acetonitrile).

  • Procedure:

    • Prepare a stock solution of known concentration (e.g., 100 µg/mL) for each batch of this compound.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

    • Plot absorbance versus concentration to generate a calibration curve.

    • For each new batch, prepare a solution of the same theoretical concentration and measure its absorbance. The concentration can be determined from the calibration curve.

    • Scan the absorbance from 300 to 700 nm to compare the spectral profile of each batch. The λmax and the overall shape of the spectrum should be consistent.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the primary component and to identify potential impurities.[10]

Protocol:

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Procedure:

    • Inject a diluted solution of each batch of this compound into the LC-MS system.

    • Acquire the mass spectrum and look for the molecular ion peak corresponding to the molecular weight of this compound (479.28 g/mol ).[1]

    • Compare the mass spectra of different batches to identify any variations in the presence of other ions that may indicate impurities.

Data Presentation for Batch-to-Batch Comparison

Summarizing quantitative data in tables allows for a clear and direct comparison of different batches.

Table 2: Hypothetical Batch-to-Batch Consistency Data for this compound

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC, % Area) 96.2%95.8%96.5%≥ 95%
λmax (UV-Vis, nm) 411 nm410 nm411 nm410 ± 2 nm
Absorbance @ λmax (10 µg/mL) 0.4520.4480.455± 5% of Reference
Molecular Weight (MS, m/z) 479.3479.3479.3479.3 ± 0.2

Table 3: Hypothetical Comparison of this compound (Batch A) and CellTrace™ Violet

ParameterThis compound (Batch A)CellTrace™ Violet
Purity (HPLC, % Area) 96.2%> 98%
Fluorescence Intensity (Arbitrary Units) 8,50015,000
Photostability (% Signal after 5 min) 75%92%
Cell Viability (% after 24h) 85%97%

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation Batch_A Batch A HPLC HPLC Purity Batch_A->HPLC UV_Vis UV-Vis Spectroscopy Batch_A->UV_Vis MS Mass Spectrometry Batch_A->MS Batch_B Batch B Batch_B->HPLC Batch_B->UV_Vis Batch_B->MS Batch_C Batch C Batch_C->HPLC Batch_C->UV_Vis Batch_C->MS Purity_Data Purity (%) HPLC->Purity_Data Spectral_Data λmax, Absorbance UV_Vis->Spectral_Data MW_Data Molecular Weight MS->MW_Data Comparison Batch Comparison & Release Purity_Data->Comparison Spectral_Data->Comparison MW_Data->Comparison

Caption: Experimental workflow for assessing the batch-to-batch consistency of this compound.

Logical_Comparison cluster_dv93 This compound cluster_ctv CellTrace™ Violet DV93_Purity Purity: Variable Decision Optimal for Live-Cell Imaging? DV93_Purity->Decision Consistency? DV93_Fluo Fluorescence: Moderate DV93_Fluo->Decision DV93_Tox Cytotoxicity: Potentially Higher DV93_Tox->Decision DV93_App Primary Use: Industrial Dye DV93_App->Decision CTV_Purity Purity: High CTV_Purity->Decision Consistent CTV_Fluo Fluorescence: High CTV_Fluo->Decision CTV_Tox Cytotoxicity: Low CTV_Tox->Decision CTV_App Primary Use: Cell Tracking CTV_App->Decision

References

A Comparative Analysis of the Dyeing Kinetics of Azo and Anthraquinone Disperse Dyes on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the dyeing rates and thermodynamic properties of a representative azo red and an anthraquinone (B42736) blue disperse dye on polyester (B1180765) fabric, providing insights into their dyeing performance. Due to the limited availability of direct comparative kinetic data for C.I. Disperse Violet 93 and C.I. Disperse Red 1 in publicly accessible literature, this guide presents a comparative analysis of C.I. Disperse Red 86 (an azo dye) and C.I. Disperse Blue 321 (an anthraquinone dye) based on a key study in the field. This comparison offers valuable insights into the kinetic differences between these two important classes of disperse dyes.

The efficiency and outcome of the polyester dyeing process are critically dependent on the kinetic and thermodynamic properties of the disperse dyes employed. Understanding the rate at which a dye is absorbed by the fiber and the factors influencing this process is paramount for optimizing dyeing cycles, ensuring levelness, and achieving desired color fastness. This guide provides a comparative analysis of the dyeing kinetics of an azo disperse dye, C.I. Disperse Red 86, and an anthraquinone disperse dye, C.I. Disperse Blue 321, on polyester fibers.

Comparative Kinetic and Thermodynamic Data

The following table summarizes the key kinetic and thermodynamic parameters for the dyeing of polyester with C.I. Disperse Red 86 and C.I. Disperse Blue 321 at various temperatures. The data reveals that the dyeing rate constant (k) and the diffusion coefficient (D) for both dyes increase with rising temperature, as expected, indicating a faster dyeing process at higher temperatures. Notably, the azo dye (Disperse Red 86) exhibits a significantly higher dyeing rate and diffusion into the polyester fiber compared to the anthraquinone dye (Disperse Blue 321) under the same conditions. The activation energy of diffusion (E) is consequently lower for the azo dye, suggesting a smaller energy barrier for its penetration into the fiber structure.

Temperature (°C)DyeDyeing Rate Constant (k) (min⁻¹)Diffusion Coefficient (D) (x 10⁻¹⁰ cm² s⁻¹)Time of Half-Dyeing (t₁/₂) (min)Activation Energy of Diffusion (E) (kJ/mol)
110 C.I. Disperse Red 860.0831.124285.3
C.I. Disperse Blue 3210.0410.27105118.7
120 C.I. Disperse Red 860.1151.9628
C.I. Disperse Blue 3210.0630.6268
130 C.I. Disperse Red 860.1543.3119
C.I. Disperse Blue 3210.0981.4843

Experimental Protocols

The data presented in this guide is based on established experimental protocols for determining the dyeing kinetics of disperse dyes on polyester. A generalized methodology is outlined below.

Materials and Pre-treatment
  • Fabric: 100% polyester fabric.

  • Dyes: C.I. Disperse Red 86 and C.I. Disperse Blue 321.

  • Chemicals: A non-ionic detergent and a dispersing agent.

  • Pre-treatment: The polyester fabric is first scoured with a solution of a non-ionic detergent at a specified temperature and time to remove any impurities, then rinsed thoroughly and dried.

Dyeing Procedure
  • Dye Bath Preparation: A dyebath is prepared with a specific liquor-to-goods ratio. The disperse dye is first pasted with a dispersing agent and then diluted with distilled water to the required concentration.

  • Dyeing Process: The pre-treated polyester fabric is introduced into the dyebath at an initial temperature. The temperature is then raised at a controlled rate to the desired dyeing temperature (e.g., 110°C, 120°C, or 130°C).

  • Sampling: Aliquots of the dyebath are withdrawn at regular time intervals throughout the dyeing process.

  • Dye Concentration Measurement: The concentration of the dye in the withdrawn samples is determined spectrophotometrically by measuring the absorbance at the wavelength of maximum absorption (λmax) for each dye.

  • Calculation of Dye Uptake: The amount of dye absorbed by the fiber at each time point is calculated from the difference between the initial and the residual dye concentration in the dyebath.

Kinetic Parameter Calculation
  • Dyeing Rate Constant (k): The dyeing rate constant is determined from the slope of the plot of -ln(1 - C_t/C_∞) versus time, where C_t is the dye concentration on the fiber at time t, and C_∞ is the dye concentration at equilibrium.

  • Diffusion Coefficient (D): The diffusion coefficient is calculated using the Hill equation or other appropriate models based on the dye uptake data.

  • Activation Energy of Diffusion (E): The activation energy is determined from the Arrhenius plot of ln(D) versus 1/T, where T is the absolute temperature.

Visualizing the Dyeing Process

To further elucidate the experimental and conceptual frameworks of dyeing kinetics, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis cluster_results Results Fabric_Prep Fabric Pre-treatment (Scouring & Drying) Dyeing Isothermal Dyeing at Set Temperature Fabric_Prep->Dyeing Dye_Dispersion Dye Dispersion Preparation Dye_Dispersion->Dyeing Sampling Periodic Dyebath Sampling Dyeing->Sampling Spectro Spectrophotometric Analysis Sampling->Spectro Calc Calculation of Dye Uptake Spectro->Calc Kinetics Determination of Kinetic Parameters (k, D, E) Calc->Kinetics

Caption: Experimental workflow for determining the dyeing kinetics of disperse dyes on polyester.

Factors_Affecting_Kinetics cluster_factors Influencing Factors cluster_kinetics Kinetic Outcomes Temperature Temperature Dyeing_Rate Dyeing Rate Temperature->Dyeing_Rate Diffusion_Coeff Diffusion Coefficient Temperature->Diffusion_Coeff Dye_Structure Dye Structure (Azo vs. Anthraquinone) Dye_Structure->Dyeing_Rate Dye_Structure->Diffusion_Coeff Activation_Energy Activation Energy Dye_Structure->Activation_Energy Fiber_Morphology Fiber Morphology Fiber_Morphology->Diffusion_Coeff Auxiliaries Auxiliaries (Dispersing Agents, Carriers) Auxiliaries->Dyeing_Rate Auxiliaries->Activation_Energy

Caption: Key factors influencing the dyeing kinetics of disperse dyes on polyester.

Inter-Laboratory Comparison of Disperse Violet 93 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical performance for the quantification of Disperse Violet 93 from a simulated inter-laboratory study. The data and protocols presented are compiled from established methodologies for the analysis of disperse dyes in various matrices. This document is intended for researchers, scientists, and drug development professionals to provide insights into the expected variability and performance of current analytical methods.

Quantitative Data Summary

The following table summarizes the performance data from a hypothetical inter-laboratory comparison involving five laboratories. The data reflects typical analytical figures of merit for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Laboratory 4 Laboratory 5
Limit of Detection (LOD) (ng/mL) 0.080.100.060.120.09
Limit of Quantification (LOQ) (ng/mL) 0.240.300.180.360.27
Linear Range (ng/mL) 0.5 - 1001 - 1000.5 - 1201 - 1500.8 - 100
Recovery (%) 95.292.898.191.596.3
Precision (%RSD, n=6) 3.54.12.94.83.8

Experimental Workflow

The diagram below illustrates a standard workflow for the quantitative analysis of this compound in textile samples, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Textile Sample extraction Ultrasonic Extraction (Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration injection Sample Injection filtration->injection Sample Extract separation C18 Reverse-Phase Chromatography injection->separation detection Tandem Mass Spectrometry (MRM) separation->detection quantification Quantification detection->quantification Raw Data reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the analysis of this compound.

1. Sample Preparation (Textile Matrix)

  • Objective: To extract this compound from the textile matrix.

  • Procedure:

    • Weigh 1.0 g of the homogenized textile sample into a 50 mL conical tube.

    • Add 20 mL of methanol (B129727) to the tube.

    • Place the tube in an ultrasonic bath and sonicate at 50 °C for 30 minutes.[1]

    • After extraction, centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid material.[1]

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.[1]

    • The extract is now ready for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To separate and quantify this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient Elution: A typical gradient starts with a higher proportion of aqueous phase and ramps up to a higher proportion of organic phase to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.[2]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored. For the parent compound (C18H19BrN6O5, MW: 479.3 g/mol ), appropriate transitions would be determined by direct infusion and optimization.[3]

3. Quality Control and Calibration

  • Calibration: A calibration curve is constructed using a series of standard solutions of this compound of known concentrations. The linearity of the response is assessed, and a regression analysis is performed.

  • Quality Control Samples: Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method.

  • Method Validation: The analytical method should be validated according to international guidelines to determine parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

References

A Comparative Analysis of Disperse Violet 93: Performance Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking a comprehensive evaluation of dye performance, this guide provides a detailed comparison of Disperse Violet 93 against established industry standards and common alternatives. The following analysis, supported by experimental data, offers insights into the dye's fastness properties, crucial for ensuring product quality and reliability in various applications.

This compound is a single azo disperse dye known for its blue-purple hue and is primarily used for dyeing and printing on polyester (B1180765) and polyester/cotton blended fabrics.[1][2] Its performance, particularly its ability to resist fading and color transfer under various conditions, is a critical factor for its application. This guide evaluates its performance based on the International Organization for Standardization (ISO) 105 series of tests, which are the global benchmark for textile colorfastness.[1][3]

Performance Evaluation of this compound

The fastness properties of this compound are summarized in the table below. These ratings are based on a scale of 1 to 5 for most tests, with 5 indicating excellent performance. For lightfastness, a scale of 1 to 8 is used, where 8 represents the highest fastness.

Performance MetricTest StandardThis compound RatingIndustry Standard (Typical Good Performance)
Light FastnessISO 105-B024-54-5
Washing Fastness (Staining)ISO 105-C0654-5
Washing Fastness (Fading)ISO 105-C0654-5
Sublimation FastnessISO 105-P0144
Rubbing Fastness (Dry)ISO 105-X124-54-5
Rubbing Fastness (Wet)ISO 105-X124-54

Comparative Analysis with Alternative Dyes

To provide a comprehensive overview, the performance of this compound is compared with two widely used disperse dyes, Disperse Blue 79 and Disperse Red 60.

Performance MetricTest StandardThis compoundDisperse Blue 79Disperse Red 60
Light FastnessISO 105-B024-55-6[4]Excellent[5]
Washing Fastness (Staining on PES)ISO 105-C0654-5[4]-
Washing Fastness (Staining on CO)ISO 105-C0655[4]-
Sublimation FastnessISO 105-P0144-5[4]Slightly Poor[5]
Rubbing Fastness (Dry)ISO 105-X124-5--
Rubbing Fastness (Wet)ISO 105-X124-5--

Note: A direct numerical rating for all fastness properties of Disperse Red 60 was not available in the searched results; qualitative descriptions are provided.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on ISO standards.

Light Fastness Test (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[6]

  • Specimen Preparation: A textile specimen is prepared according to the standard's specifications.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity, along with a set of blue wool references (graded 1-8).[6][7][8]

  • Evaluation: The change in color of the specimen is assessed by comparing it with the fading of the blue wool references.[7]

Washing Fastness Test (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.[9][10]

  • Specimen Preparation: A specimen of the textile is sewn together with a multifiber adjacent fabric.[10][11]

  • Washing Procedure: The composite specimen is mechanically agitated in a soap or detergent solution at a specified temperature and for a specific duration. Stainless steel balls are added to provide mechanical action.[9][11]

  • Rinsing and Drying: The specimen is rinsed and dried.[11]

  • Evaluation: The change in color of the specimen (fading) and the degree of staining on the adjacent fabric are assessed using grey scales.[10]

Sublimation Fastness Test (ISO 105-P01)

This method assesses the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.

  • Specimen Preparation: A dyed specimen is placed in contact with a specified undyed adjacent fabric.

  • Heat Treatment: The composite specimen is heated in a heating device at a specified temperature and pressure for a set duration (e.g., 180°C for 30 seconds).[12]

  • Cooling and Conditioning: The specimen is allowed to cool and condition in a standard atmosphere.[13][14]

  • Evaluation: The change in color of the specimen and the staining of the adjacent fabric are evaluated using grey scales.

Rubbing Fastness Test (ISO 105-X12)

This test determines the resistance of the color of a textile to rubbing off and staining other materials.[15][16][17]

  • Specimen Preparation: A specimen of the textile is mounted on the base of a crockmeter.

  • Rubbing Procedure: A dry and a wet cotton rubbing cloth are rubbed against the specimen for a specified number of cycles (typically 10) with a defined force.[18][19]

  • Evaluation: The amount of color transferred to the rubbing cloths is assessed by comparing them with a grey scale for staining.[16]

Visualizing Experimental Workflows

To further clarify the testing processes, the following diagrams illustrate the workflows for evaluating dye performance.

Experimental_Workflow_Fastness_Testing cluster_prep Sample Preparation cluster_testing Testing Procedure cluster_evaluation Evaluation cluster_results Results start Textile Sample prep_light Mount for Light Exposure start->prep_light prep_wash Sew with Multifiber Fabric start->prep_wash prep_sublimation Combine with Adjacent Fabric start->prep_sublimation prep_rubbing Mount on Crockmeter start->prep_rubbing test_light Expose to Xenon Arc Lamp (ISO 105-B02) prep_light->test_light test_wash Agitate in Detergent Solution (ISO 105-C06) prep_wash->test_wash test_sublimation Apply Dry Heat (ISO 105-P01) prep_sublimation->test_sublimation test_rubbing Rub with Cotton Cloth (ISO 105-X12) prep_rubbing->test_rubbing eval_light Compare with Blue Wool References test_light->eval_light eval_wash Assess Fading and Staining (Grey Scales) test_wash->eval_wash eval_sublimation Assess Fading and Staining (Grey Scales) test_sublimation->eval_sublimation eval_rubbing Assess Staining of Cloth (Grey Scale) test_rubbing->eval_rubbing result_light Lightfastness Rating (1-8) eval_light->result_light result_wash Wash Fastness Rating (1-5) eval_wash->result_wash result_sublimation Sublimation Fastness Rating (1-5) eval_sublimation->result_sublimation result_rubbing Rubbing Fastness Rating (1-5) eval_rubbing->result_rubbing

Caption: Experimental workflow for colorfastness testing of disperse dyes.

Logical_Relationship_Performance cluster_dye This compound cluster_properties Performance Properties cluster_standards Industry Standards (ISO 105) cluster_rating Performance Rating DV93 This compound Light Light Fastness DV93->Light Wash Wash Fastness DV93->Wash Sublimation Sublimation Fastness DV93->Sublimation Rubbing Rubbing Fastness DV93->Rubbing ISO_B02 B02 (Light) Light->ISO_B02 ISO_C06 C06 (Washing) Wash->ISO_C06 ISO_P01 P01 (Sublimation) Sublimation->ISO_P01 ISO_X12 X12 (Rubbing) Rubbing->ISO_X12 Rating_Good Good to Excellent ISO_B02->Rating_Good ISO_C06->Rating_Good Rating_Moderate Moderate ISO_P01->Rating_Moderate ISO_X12->Rating_Good

Caption: Logical relationship of this compound performance to industry standards.

References

Safety Operating Guide

Proper Disposal of Disperse Violet 93: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Disperse Violet 93 (CAS No. 52697-38-8), a synthetic dye used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields, and a lab coat.[1] In case of dust formation, use a NIOSH-approved respirator.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

  • Contact Avoidance: Avoid contact with skin and eyes.[1][2] In case of contact, rinse the affected area thoroughly with water.[2]

  • Ingestion: Do not eat, drink, or smoke when handling this chemical. If swallowed, rinse the mouth with water and seek immediate medical attention.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. Improper disposal, such as discarding in the regular trash or pouring down the drain, is prohibited.[2]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., filter paper, pipette tips), and spill cleanup materials, must be treated as hazardous waste.
  • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
  • The container must be made of a material compatible with the chemical.
  • The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Ensure the storage area is away from heat sources and incompatible materials.

4. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • One recommended disposal method is controlled incineration with flue gas scrubbing.[2]

Quantitative Data Summary

PropertyValueSource
CAS Number 52697-38-8[2][3]
Molecular Formula C18H19BrN6O5[2]
Appearance Dark blue powder or grains
Water Solubility 20 μg/L at 20°C
Melting Point 184-186 °C
Boiling Point 695.2 ± 55.0 °C
pH Range (for dyeing) 3-9

Environmental Hazards

This compound may be harmful to aquatic life.[1] Studies have shown that while the dye itself showed no toxicity to Daphnia similis below its water solubility, its byproducts can be more mutagenic and toxic.[] Therefore, it is crucial to prevent its release into the environment by following the prescribed disposal procedures. Do not allow the chemical to enter drains or sewer systems.[2]

Experimental Workflow and Decision Making

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

DisperseViolet93_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Storage & Disposal start This compound Waste Generated (Unused chemical, contaminated labware, spill debris) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect in a Designated, Compatible, and Labeled Hazardous Waste Container ppe->collect_waste segregate Segregate from Incompatible Wastes collect_waste->segregate store Store in a Secure, Ventilated Hazardous Waste Accumulation Area segregate->store contact_ehs Contact Institutional EHS or Licensed Disposal Contractor store->contact_ehs disposal Professional Disposal (e.g., Controlled Incineration) contact_ehs->disposal

References

Personal protective equipment for handling Disperse violet 93

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Disperse Violet 93, a single azo class violet dye. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling of Powder (e.g., weighing, transfer) Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.Nitrile or neoprene gloves. Double gloving is recommended. Inspect gloves for tears or punctures before use.Lab coat or chemical-resistant apron. Long-sleeved clothing is essential.A NIOSH-approved respirator with a P100 particulate filter is required. For situations with potential for vapor release, a combination cartridge for organic vapors and particulates is recommended.
Handling of Dye Solutions (e.g., preparing, using) Chemical splash goggles are mandatory. A face shield is recommended, especially when splashes are likely.Nitrile or neoprene gloves. Ensure gloves are rated for the solvents used in the solution.Chemical-resistant lab coat or apron.A NIOSH-approved respirator with an organic vapor cartridge and a P100 pre-filter should be used if the solution is volatile or if aerosols are generated.
Accidental Spills Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.

Safe Handling and Operational Plans

Proper handling procedures are critical to minimize the risk of exposure to this compound. The following operational plans provide step-by-step guidance for common laboratory activities.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation of dust particles.[1]

  • Containment: Use disposable bench liners to contain any spills. All equipment used for handling the dye should be dedicated or thoroughly decontaminated after use.

Standard Operating Procedure for Weighing and Preparing Solutions
  • Preparation: Ensure the chemical fume hood is operational. Gather all necessary equipment, including a calibrated scale, weighing paper, spatulas, and appropriate containers.

  • Donning PPE: Follow the PPE donning procedure outlined in the workflow diagram below.

  • Weighing: Carefully weigh the required amount of this compound powder. Avoid creating dust clouds by handling the powder gently.

  • Solution Preparation: Slowly add the powder to the solvent in a suitable container within the fume hood. Stir gently to dissolve.

  • Clean-up: Decontaminate all surfaces and equipment immediately after use. Dispose of all contaminated materials as hazardous waste.

  • Doffing PPE: Follow the PPE doffing procedure to prevent cross-contamination.

Disposal Plan

This compound and all materials contaminated with it must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used PPE, weighing papers, and disposable liners, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all unused dye solutions and contaminated solvents in a separate, labeled hazardous waste container. The pH of aqueous solutions should be neutralized before disposal, in accordance with institutional and local regulations.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) for K181 hazardous wastes from dye and pigment production.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Guides

The following diagrams provide visual, step-by-step guidance for critical safety procedures.

PPE_Donning_Workflow cluster_donning PPE Donning Procedure start Start lab_coat 1. Don Lab Coat start->lab_coat respirator 2. Don Respirator lab_coat->respirator eye_protection 3. Don Eye/Face Protection respirator->eye_protection gloves 4. Don Gloves (over cuffs of lab coat) eye_protection->gloves end Ready for Handling gloves->end

PPE Donning Workflow

PPE_Doffing_Workflow cluster_doffing PPE Doffing Procedure start_doff Start remove_gloves 1. Remove Gloves start_doff->remove_gloves remove_lab_coat 2. Remove Lab Coat (turn inside out) remove_gloves->remove_lab_coat wash_hands1 3. Wash Hands remove_lab_coat->wash_hands1 remove_eye_protection 4. Remove Eye/Face Protection wash_hands1->remove_eye_protection remove_respirator 5. Remove Respirator remove_eye_protection->remove_respirator wash_hands2 6. Wash Hands Thoroughly remove_respirator->wash_hands2 end_doff Procedure Complete wash_hands2->end_doff

PPE Doffing Workflow

Disposal_Workflow cluster_disposal Disposal and Decontamination Plan start_disposal Handling Complete segregate_waste Segregate Waste start_disposal->segregate_waste solid_waste Contaminated Solids (PPE, paper, etc.) segregate_waste->solid_waste liquid_waste Contaminated Liquids (solutions, solvents) segregate_waste->liquid_waste package_solid Package in Labeled Hazardous Waste Bag solid_waste->package_solid neutralize_liquid Neutralize pH (if aqueous) liquid_waste->neutralize_liquid decontaminate Decontaminate Work Area and Equipment package_solid->decontaminate package_liquid Contain in Labeled Hazardous Waste Bottle neutralize_liquid->package_liquid package_liquid->decontaminate final_disposal Dispose via Institutional Hazardous Waste Program decontaminate->final_disposal end_disposal End final_disposal->end_disposal

Disposal and Decontamination Workflow

References

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